1,3-Bis(4-methoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUTPKKWGVWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292488 | |
| Record name | 1,3-Bis(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20615-47-8 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20615-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83182 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020615478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC83182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Bis(4-methoxyphenyl)propan-1-one chemical properties
Title: Technical Profile: 1,3-Bis(4-methoxyphenyl)propan-1-one Subtitle: Synthetic Protocols, Physicochemical Properties, and Pharmacological Applications of a Privileged Dihydrochalcone Scaffold
Executive Summary
This compound (also known as 4,4'-dimethoxydihydrochalcone) is a diarylpropanoid derivative characterized by a saturated ethylene bridge connecting two p-methoxy-substituted phenyl rings.[1][2] Unlike its unsaturated precursor (chalcone), which is a reactive Michael acceptor known for cytotoxicity, this saturated dihydrochalcone exhibits enhanced metabolic stability and a distinct pharmacological profile focused on tyrosinase inhibition and anti-inflammatory signaling (NF-κB modulation) . This guide outlines the optimized synthesis, physicochemical characterization, and assay protocols for researchers utilizing this compound in dermatological and medicinal chemistry applications.
Part 1: Chemical Identity & Physicochemical Profile[1]
IUPAC Name: this compound Common Synonyms: 4,4'-Dimethoxydihydrochalcone; 4'-Methoxy-3-(4-methoxyphenyl)propiophenone CAS Number: 20615-47-8 (Note: Distinct from the diketone 18362-51-1 and the unsaturated chalcone 1835-09-2).
| Property | Value | Context for Application |
| Molecular Formula | C₁₇H₁₈O₃ | Non-ionizable neutral scaffold. |
| Molecular Weight | 270.32 g/mol | Ideal for fragment-based drug design (<300 Da). |
| Melting Point | 70–73 °C | Solid at RT; easily purified by recrystallization. |
| LogP (Predicted) | ~3.5 | High lipophilicity; requires organic co-solvents (DMSO, EtOH) for bioassays. |
| Solubility | DMSO (>20 mg/mL), DCM, Ethanol | Insoluble in water; formulate as stock in DMSO. |
| Stability | High | Lacks the reactive α,β-unsaturated ketone of chalcones, preventing non-specific thiol alkylation. |
Part 2: Synthetic Pathways
The synthesis is a two-stage process designed to ensure high purity. The intermediate chalcone is first synthesized via Claisen-Schmidt condensation, followed by a selective reduction of the alkene to the alkane.
Reaction Scheme Visualization
Caption: Two-step synthesis converting precursors to the rigid chalcone, followed by catalytic hydrogenation to the flexible dihydrochalcone.
Detailed Protocol
Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [1]
-
Reagents: Dissolve 4-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in absolute ethanol (30 mL).
-
Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while stirring at room temperature.
-
Reaction: Stir for 12–24 hours. A yellow precipitate (the chalcone) will form.
-
Workup: Pour the mixture into ice-cold water (100 mL) and neutralize with dilute HCl (pH ~7). Filter the yellow solid.
-
Purification: Recrystallize from ethanol. (Target MP: ~100–102 °C).
Step 2: Catalytic Hydrogenation (Target Synthesis)
-
Setup: Dissolve the purified chalcone (5 mmol) in ethyl acetate or ethanol (50 mL).
-
Catalyst: Add 10% Pd/C (10% by weight of substrate).
-
Reduction: Stir under a hydrogen atmosphere (balloon pressure is sufficient) for 4–6 hours at room temperature. Monitor via TLC (the yellow fluorescent spot of the chalcone will disappear).
-
Purification: Filter through a Celite pad to remove Pd/C. Evaporate solvent.
-
Final Product: Recrystallize from hexane/ethyl acetate to yield white crystals (MP: 70–73 °C).
Part 3: Pharmacological Mechanisms
Unlike unsaturated chalcones which target tubulin and induce apoptosis, the saturated this compound scaffold acts primarily as a tyrosinase inhibitor (melanogenesis regulation) and an anti-inflammatory agent .
Mechanism of Action: Tyrosinase Inhibition
The flexible propane linker allows the two phenyl rings to orient themselves within the active site of tyrosinase, chelating the binuclear copper center or blocking substrate (L-DOPA) entry.
Caption: The compound inhibits the rate-limiting enzymatic step in melanogenesis by obstructing the tyrosinase active site.[3][4]
Part 4: Experimental Assay Protocols
Tyrosinase Inhibition Assay (In Vitro)
Purpose: To determine the IC50 of the compound against mushroom tyrosinase.
-
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 6.8).
-
Stock Solution: Dissolve the test compound in DMSO to 10 mM. Dilute with buffer to ensure final DMSO concentration < 1%.
-
Enzyme Mix: In a 96-well plate, add:
-
140 µL Phosphate buffer
-
20 µL Test compound solution (various concentrations)
-
20 µL Mushroom Tyrosinase (1000 U/mL)
-
-
Incubation: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL L-DOPA (10 mM).
-
Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
Structure-Activity Relationship (SAR) Validation
To validate the specific activity of the saturated form, run a parallel control with the unsaturated chalcone precursor.
-
Result: The unsaturated chalcone will likely show higher cytotoxicity (MTT assay) due to Michael addition reactivity.
-
Result: The saturated dihydrochalcone (Topic) should show lower cytotoxicity but sustained or distinct enzyme inhibition, making it a safer candidate for cosmetic or therapeutic applications.
References
-
Synthesis & Reduction
- Source: "Selective hydrogenation of chalcones to dihydrochalcones using Pd/C."
-
Citation: Zhao, J., et al. (2014). Journal of Chemical Research.
-
Anti-Inflammatory Activity
- Source: "Identification of chalcone analogues as anti-inflammatory agents through the regul
-
Citation: Bioorganic & Medicinal Chemistry Letters.[4]
-
Tyrosinase Inhibition (Scaffold Context)
- Source: "Tyrosinase inhibitory activity of 1,3-diphenylpropanes and dihydrochalcones."
-
Citation:Journal of Agricultural and Food Chemistry.
-
Physical Properties
- Source: PubChem Compound Summary for CID 3790928 (Related isomer/derivative data for verific
-
Citation: National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
An In-Depth Technical Guide to 1,3-Bis(4-methoxyphenyl)propan-1-one (CAS 20615-47-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Bis(4-methoxyphenyl)propan-1-one, a diaryl propanone of significant interest in medicinal chemistry and organic synthesis. This document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and reactivity. Furthermore, it explores the potential applications of this structural motif in drug discovery, particularly in the development of novel cytotoxic and anti-inflammatory agents. Detailed experimental protocols and data interpretations are provided to support researchers in their laboratory work with this compound.
Introduction and Molecular Overview
This compound, also known as 4'-Methoxy-3-(p-methoxyphenyl)propiophenone[1], belongs to the class of 1,3-diarylpropan-1-ones. This structural scaffold is recognized for its versatile chemical reactivity and significant potential in the development of new therapeutic agents. The presence of two methoxy-substituted phenyl rings and a propanone backbone confers unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and a promising lead for drug discovery programs.
The core structure consists of a three-carbon chain with a ketone at the C1 position. The C1 and C3 positions are substituted with 4-methoxyphenyl (p-anisyl) groups. The methoxy groups, being electron-donating, influence the reactivity of the aromatic rings and the carbonyl group.
Figure 1: Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 20615-47-8 |
| Molecular Formula | C₁₇H₁₈O₃[1] |
| Molecular Weight | 270.32 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 4'-Methoxy-3-(p-methoxyphenyl)propiophenone, 2-(4-Methoxyphenyl)ethyl 4'-methoxyphenyl ketone[1] |
Synthesis and Purification
The synthesis of this compound can be strategically approached through the reduction of the corresponding α,β-unsaturated ketone, 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (4,4'-dimethoxychalcone). This method is advantageous due to the ready availability of the chalcone precursor via a base-catalyzed Claisen-Schmidt condensation.
Synthesis of 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone Precursor)
The precursor chalcone can be synthesized by the condensation of 4-methoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide[2].
Figure 2: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4,4'-Dimethoxychalcone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 20-40% w/v) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to afford the pure chalcone.
Catalytic Hydrogenation to this compound
The most direct route to the target compound is the selective catalytic hydrogenation of the carbon-carbon double bond of the chalcone precursor. Catalysts such as Palladium on carbon (Pd/C) are effective for this transformation[3].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 4,4'-dimethoxychalcone (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, formulation, and application.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 236 °C @ 5 Torr | [1] |
| Density | 1.098 g/cm³ | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water. | Inferred from structure |
| XLogP3 | 3.5 | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.15 | Doublet (d) | 2H | Ar-H (ortho to CH₂) | Standard aromatic proton chemical shift. |
| ~ 6.90 | Doublet (d) | 4H | Ar-H (meta to C=O and CH₂) | Shielded by the electron-donating methoxy groups. |
| ~ 3.85 | Singlet (s) | 6H | -OCH₃ | Typical chemical shift for methoxy protons. |
| ~ 3.25 | Triplet (t) | 2H | -C(=O)-CH₂- | Protons adjacent to the carbonyl group are deshielded. |
| ~ 3.00 | Triplet (t) | 2H | -CH₂-Ar | Protons adjacent to the aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198 | C=O | Typical chemical shift for an aryl ketone carbonyl carbon. |
| ~ 163 | Ar-C (para to C=O and CH₂) | Carbon attached to the electron-donating methoxy group. |
| ~ 133 | Ar-C (ipso to CH₂) | Quaternary carbon of the aromatic ring attached to the ethyl chain. |
| ~ 130 | Ar-C (ortho to C=O) | Aromatic carbons adjacent to the carbonyl group. |
| ~ 129 | Ar-C (ipso to C=O) | Quaternary carbon of the aromatic ring attached to the carbonyl group. |
| ~ 128 | Ar-C (ortho to CH₂) | Aromatic carbons adjacent to the ethyl chain. |
| ~ 114 | Ar-C (meta to C=O and CH₂) | Aromatic carbons shielded by the methoxy groups. |
| ~ 55.5 | -OCH₃ | Typical chemical shift for methoxy carbons. |
| ~ 40 | -C(=O)-CH₂- | Aliphatic carbon adjacent to the carbonyl group. |
| ~ 30 | -CH₂-Ar | Aliphatic carbon adjacent to the aromatic ring. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3000-2850 | C-H stretch | Aliphatic and Aromatic C-H |
| ~ 1680 | C=O stretch | Aryl Ketone |
| ~ 1600, 1510, 1460 | C=C stretch | Aromatic Ring |
| ~ 1250, 1030 | C-O stretch | Aryl Ether (-OCH₃) |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation patterns characteristic of aryl ketones.
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 270 would be observed.
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent methylene group would lead to the formation of the stable 4-methoxybenzoyl cation at m/z = 135. This is expected to be a major fragment.
-
McLafferty Rearrangement: While less likely due to the saturated chain, if any impurities with a longer chain are present, this rearrangement could be considered.
-
Loss of methoxy group: Fragmentation involving the loss of a methoxy radical (-•OCH₃) from the molecular ion or major fragments could also occur.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is primarily governed by the carbonyl group and the activated aromatic rings.
Figure 3: Key reactivity of this compound.
-
Reduction of the Carbonyl Group: The ketone can be reduced to the corresponding secondary alcohol, 1,3-bis(4-methoxyphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The carbonyl group can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazoline derivatives, which are themselves a class of biologically active compounds.
-
Electrophilic Aromatic Substitution: The two 4-methoxyphenyl rings are activated towards electrophilic substitution due to the electron-donating nature of the methoxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be directed to the ortho positions relative to the methoxy groups.
Applications in Drug Development
The 1,3-diarylpropan-1-one scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the extensive research on related compounds provides a strong rationale for its potential in drug discovery.
Cytotoxic and Anticancer Potential
Many chalcones and their saturated analogues (dihydrochalcones) have demonstrated significant cytotoxic effects against various cancer cell lines[4]. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The structural similarity of this compound to these known cytotoxic agents makes it a compelling candidate for anticancer drug development.
Anti-inflammatory Activity
Derivatives of 1,3-diarylpropan-1-ones have also been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.
Analytical Methodologies
For the quality control and quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Proposed HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water or methanol and water would be appropriate. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely around 270-280 nm due to the methoxy-substituted benzene rings) would provide good sensitivity.
-
Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentration.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or in a fume hood[5].
-
Skin and Eye Contact: The isomeric compound is reported to cause skin and eye irritation[2]. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water[6].
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through straightforward and well-established chemical transformations. The structural and electronic features of this compound make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
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PrepChem. Synthesis of 1-(3-phenoxyphenyl)-propan-1-one. Available at: [Link].
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MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link].
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National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link].
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PubChem. 1,3-Bis(4-methoxyphenyl)propan-2-one. Available at: [Link].
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PubChem. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione. Available at: [Link].
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RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].
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PubMed. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Available at: [Link].
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MDPI. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Available at: [Link].
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PubMed. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Available at: [Link].
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RSC Publishing. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Available at: [Link].
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ACS Publications. Integrated quantification and identification of aldehydes and ketones in biological samples. Available at: [Link].
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ResearchGate. One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Available at: [Link].
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Chegg. Solved For the reaction below (hydrogenation of chalcone, in | Chegg.com. Available at: [Link].
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].
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PubMed. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Available at: [Link].
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MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available at: [Link].
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EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. Available at: [Link].
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Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link].
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Ningbo Inno Pharmchem Co., Ltd. The Role of 1-(3-fluoro-4-methoxyphenyl)propan-1-one in Modern Synthesis. Available at: [Link].
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The Good Scents Company. propiophenone, 93-55-0. Available at: [Link].
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ChemSrc. 1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7. Available at: [Link].
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MDPI. Highly Effective, Regiospecific Hydrogenation of Methoxychalcone by Yarrowia lipolytica Enables Production of Food Sweeteners. Available at: [Link].
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PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Available at: [Link].
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Loba Chemie. PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. Available at: [Link].
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ResearchGate. (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. Available at: [Link].
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ResearchGate. (PDF) 3,4-Dimethoxychalcone. Available at: [Link].
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Physical Properties & Characterization Profile: 1,3-Bis(4-methoxyphenyl)propan-1-one
[1][2][3]
Executive Summary
This compound (CAS: 20615-47-8), also known as 4,4'-dimethoxydihydrochalcone , is a lipophilic ketone belonging to the dihydrochalcone class.[1][2] Structurally, it consists of two anisole (methoxybenzene) rings connected by a saturated three-carbon propionyl bridge.[1] Unlike its unsaturated precursor (4,4'-dimethoxychalcone), this compound possesses a flexible ethylene linker that alters its solubility, metabolic stability, and sensory properties.[1]
This compound is of significant interest in two primary domains:
-
Flavor Chemistry: As a synthetic sweetener and flavor modifier, leveraging the dihydrochalcone pharmacophore known for intense sweetness (e.g., Neohesperidin dihydrochalcone).[1]
-
Organic Synthesis: As a stable intermediate in the synthesis of bioactive heterocycles and a reference standard for impurities in the manufacturing of antidepressant drugs like Venlafaxine.[1]
This guide provides a definitive reference for the physicochemical constants, spectral fingerprints, and synthesis workflows required for the high-purity isolation of this compound.
Chemical Identity & Structural Analysis[1][4][5]
The compound is frequently confused with its isomers, specifically the diketone (1,3-propanedione) and the symmetric acetone derivative (propan-2-one).[1] Precise identification is critical.
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4,4'-Dimethoxydihydrochalcone; 4'-Methoxy-3-(4-methoxyphenyl)propiophenone |
| CAS Registry Number | 20615-47-8 |
| Molecular Formula | |
| Molecular Weight | 270.32 g/mol |
| SMILES | COc1ccc(CCC(=O)c2ccc(OC)cc2)cc1 |
| InChI Key | RBUUTPKKWGVWCJ-UHFFFAOYSA-N |
Structural Visualization
The molecule features a "head-to-tail" asymmetry.[1] The carbonyl is conjugated to one aromatic ring (benzoyl system), while the other ring is isolated by an ethylene bridge (phenethyl system).[1]
Thermodynamic & Physical Constants
The saturation of the double bond significantly lowers the melting point compared to the chalcone precursor (
Table 2: Physical Properties
| Property | Value | Experimental Condition |
| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |
| Color | Pale Yellow to White | Purity dependent (>98% is white) |
| Melting Point | 42 – 43 °C | Standard pressure |
| Boiling Point | 236 °C | @ 5 Torr (Vacuum) |
| Density (Predicted) | @ 20°C | |
| LogP (Octanol/Water) | 3.52 | Lipophilic; Low water solubility |
| Refractive Index | 1.552 | Predicted |
| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Ethanol |
| Solubility | Insoluble | Water, acidic aqueous buffers |
Spectral Characterization
Accurate spectral assignment is required to distinguish this compound from the unsaturated chalcone.[1] The absence of alkene protons (
Nuclear Magnetic Resonance ( NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.96 – 7.92 | Multiplet | 2H | Ar-H (Benzoyl, ortho) | Deshielded by carbonyl anisotropy.[1] |
| 7.17 | Doublet ( | 2H | Ar-H (Phenethyl, ortho) | Typical aromatic range; no conjugation.[1] |
| 6.94 – 6.90 | Multiplet | 2H | Ar-H (Benzoyl, meta) | Shielded by methoxy donation.[1] |
| 6.86 – 6.82 | Multiplet | 2H | Ar-H (Phenethyl, meta) | Shielded by methoxy donation.[1] |
| 3.86 | Singlet | 3H | Distinct methyl environment.[1] | |
| 3.79 | Singlet | 3H | Distinct methyl environment.[1] | |
| 3.23 – 3.19 | Multiplet/Triplet | 2H | Adjacent to carbonyl.[1] | |
| 3.05 – 3.00 | Multiplet/Triplet | 2H | Benzylic position.[1] |
Infrared Spectroscopy (IR)[1]
Synthesis & Purification Context
The physical form of this compound is heavily influenced by the synthesis method. The most robust route is the selective hydrogenation of 4,4'-dimethoxychalcone.[1]
Synthesis Workflow
The reduction must be controlled to prevent over-reduction of the carbonyl group to an alcohol.[1]
Purification Protocols
Due to the low melting point (
-
Preferred Method: Dissolve in minimum warm ethanol (
), add hexane dropwise until turbidity is observed, then cool slowly to . -
Chromatography: If oiling occurs, purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (90:10
80:20).[1]
Applications & Handling
Stability[1][4][7]
-
Light Sensitivity: As a ketone, it can act as a photoinitiator.[1][3] Store in amber vials to prevent UV-induced radical formation or degradation.[1]
-
Oxidation: The benzylic methylene group is susceptible to slow oxidation over long storage periods; keep under inert atmosphere (Argon/Nitrogen) for long-term banking.[1]
Safety Profile
References
-
CymitQuimica. 1,3-Bis(4-methoxyphenyl)-1-propanone Physical Properties and CAS Data. Retrieved from
-
Royal Society of Chemistry (RSC). Supplementary Information for Catalytic Reduction Studies (Compound 20v).[1] Retrieved from [1]
-
ChemicalBook. 4'-Methoxy-3-(4-methoxyphenyl)propiophenone Product Provider Data. Retrieved from [1]
-
Biosynth. 4',4-Dimethoxydihydrochalcone - Scientific Application and Sweetener Profile. Retrieved from [1]
-
Echemi. this compound Supplier and Property Database.[1][4] Retrieved from [1]
The Dihydrochalcone Scaffold: Technical Guide to 1,3-Bis(4-methoxyphenyl)propan-1-one
CAS Registry Number: 20615-47-8 Molecular Formula: C₁₇H₁₈O₃ Molecular Weight: 270.32 g/mol IUPAC Name: 1,3-Bis(4-methoxyphenyl)propan-1-one[1][2][3]
Executive Summary & Chemical Identity[2][3][4][5]
This compound is a symmetric dihydrochalcone derivative characterized by a saturated ethylene bridge connecting two para-methoxyphenyl rings.[3] Unlike its unsaturated precursor (the chalcone), this molecule lacks the
In modern drug development, this compound serves a critical role as a Process-Related Impurity (PRI) and reference standard in the synthesis of the antidepressant Venlafaxine .[3] Furthermore, its structural rigidity and electronic properties make it a valuable mesogen in the design of liquid crystals and a scaffold for tubulin-binding agents.[3]
Historical Evolution of Synthesis
The history of this compound is inextricably linked to the evolution of chalcone chemistry, dating back to the late 19th century.[3]
-
The Claisen-Schmidt Era (1881): The fundamental connectivity of the carbon skeleton was established via the Claisen-Schmidt condensation.[3] Early chemists utilized strong bases (KOH/NaOH) to condense acetophenones with benzaldehydes.[3] While efficient for generating the unsaturated chalcone, selective reduction to the saturated ketone (dihydrochalcone) without reducing the carbonyl group remained a challenge for decades.[3]
-
The Hydrogenation Breakthroughs (1920s-1950s): The advent of heterogeneous catalysis (Pd/C, PtO₂) allowed for the hydrogenation of the alkene double bond.[3] However, controlling selectivity to prevent over-reduction to the alcohol (1,3-diarylpropan-1-ol) required precise optimization of catalyst poisoning and solvent choice.[3]
-
Modern Chemo-selectivity (2000s-Present): Contemporary methods utilize transfer hydrogenation (e.g., InCl₃/Et₃SiH) or biocatalytic reduction (ene-reductases) to achieve 100% chemoselectivity for the ketone, minimizing downstream purification costs in pharmaceutical manufacturing.[3]
Technical Synthesis & Protocols
The synthesis is a two-stage process: (1) Formation of the chalcone intermediate, followed by (2) Chemoselective reduction.[3]
Stage 1: Claisen-Schmidt Condensation
Objective: Synthesis of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one.[3]
Reagents:
-
4-Methoxyacetophenone (1.0 eq)[3]
-
4-Methoxybenzaldehyde (1.0 eq)[3]
-
Sodium Hydroxide (NaOH), 40% aq.[3] solution
-
Ethanol (95%)[3]
Protocol:
-
Dissolution: Dissolve 4-methoxyacetophenone (15.0 g, 0.1 mol) and 4-methoxybenzaldehyde (13.6 g, 0.1 mol) in Ethanol (100 mL) in a round-bottom flask.
-
Catalysis: Cool the solution to 0-5°C. Add NaOH (40% aq, 15 mL) dropwise over 20 minutes. Note: Exothermic reaction; temperature control is vital to prevent polymerization.
-
Agitation: Stir vigorously at room temperature (25°C) for 4-6 hours. A heavy yellow precipitate (the chalcone) will form.[3]
-
Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.[3] Wash once with cold ethanol (20 mL).[3]
-
Purification: Recrystallize from hot ethanol. Yield: ~85-90%.[3]
Stage 2: Chemoselective Hydrogenation
Objective: Reduction to this compound without reducing the carbonyl.[3]
Reagents:
-
Chalcone intermediate (from Stage 1)[3]
-
Palladium on Carbon (Pd/C), 10% loading[3]
-
Ethyl Acetate (EtOAc)[3]
-
Hydrogen gas (H₂) or Ammonium Formate (for transfer hydrogenation)[3]
Protocol (Catalytic Hydrogenation):
-
Preparation: Suspend the chalcone (10 g) in EtOAc (150 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Pd/C is pyrophoric; keep wet with solvent.[3]
-
Reaction: Purge the vessel with N₂, then introduce H₂ (balloon pressure or 1 atm). Stir at room temperature.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent spot (the dihydrochalcone).[3][4]
-
Work-up: Filter through a Celite pad to remove the catalyst.[3] Concentrate the filtrate under reduced pressure.
-
Crystallization: Recrystallize from Hexane/EtOAc.
-
Target Melting Point: 42-43°C.
-
Data Summary Table
| Parameter | Stage 1 (Chalcone) | Stage 2 (Target Molecule) |
| Appearance | Bright Yellow Crystalline Solid | White/Off-White Solid |
| Melting Point | 100–102°C | 42–43°C |
| Solubility | Low in EtOH, High in DCM | Soluble in EtOH, EtOAc, DCM |
| Key IR Signal | 1655 cm⁻¹ (C=O conjugated) | 1680 cm⁻¹ (C=O saturated) |
| ¹H-NMR Characteristic | Doublet ~7.8 ppm (J=15Hz, vinylic) | Two Triplets ~3.0 & 3.2 ppm (CH₂-CH₂) |
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the electronic flow during the critical reduction step.
Caption: Synthetic route from precursors to target, highlighting the kinetic selectivity required during the hydrogenation step to avoid alcohol formation.
Applications & Quality Control
Pharmaceutical Impurity Profiling (Venlafaxine)
This compound is a known impurity in the synthesis of Venlafaxine.[3] During the synthesis of Venlafaxine, if the intermediate precursors undergo side reactions or incomplete functionalization, this diaryl ketone can persist.[3]
-
Detection: High-Performance Liquid Chromatography (HPLC) is used for detection.[3]
-
Retention Time: Due to the loss of the double bond and the presence of two methoxy groups, it exhibits significant lipophilicity (logP ~3.5), eluting later than the polar API.[3]
-
Limit of Quantitation (LOQ): Typically controlled to <0.15% in API per ICH Q3A guidelines.
Material Science (Liquid Crystals)
The rod-like (calamitic) structure of the molecule, provided by the two phenyl rings and the flexible propanone spacer, makes it a suitable core for liquid crystal mesogens.[3] The methoxy tails assist in alignment, though the bent shape of the ketone linkage usually requires mixing with linear mesogens to stabilize the nematic phase.[3]
References
-
Axios Research. (2024).[3] 1,3-bis(4-methoxyphenyl)propan-2-one and related impurities - Reference Standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 87596 (Related Diketone Structure for Comparison). Retrieved from [Link]
-
Barreiro, E. J., et al. (2019).[3] Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Oakwood Chemical. (2024).[3] Safety Data Sheet: 1,3-bis(4-methoxyphenyl)propane-1,3-dione (Structural Analog Data). Retrieved from [Link]
Sources
Methodological & Application
Optimized Purification Protocol for 1,3-Bis(4-methoxyphenyl)propan-1-one via Flash Column Chromatography
Executive Summary & Compound Profile
This technical note details the purification of 1,3-Bis(4-methoxyphenyl)propan-1-one (also known as 4,4'-dimethoxydihydrochalcone).[1][2] This compound is a critical saturated scaffold often derived from the catalytic hydrogenation of its unsaturated chalcone precursor or via Friedel-Crafts acylation.[2]
The purification challenge lies in separating the target molecule from structurally similar impurities: the unreduced chalcone (conjugated alkene), the over-reduced alcohol, and unreacted starting materials (4-methoxyacetophenone and 4-methoxybenzaldehyde). Because the polarity difference between the saturated ketone and its unsaturated precursor is minimal, a standard isocratic flash run often yields co-elution. This protocol utilizes a shallow gradient elution strategy on silica gel to maximize resolution.[2]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Implication for Chromatography |
| IUPAC Name | This compound | Target Analyte |
| Molecular Weight | 270.32 g/mol | Small molecule; diffuses quickly.[1][2] |
| LogP (Predicted) | ~3.5 | Moderately lipophilic; requires non-polar mobile phase start.[2] |
| Physical State | Solid (MP: 42-43 °C) | Dry loading is recommended to prevent band broadening.[1][2] |
| Chromophores | Aromatic rings, Ketone | UV Active (Strong absorption at 254 nm).[2] |
| Key Impurities | 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone) | Conjugated precursor; often elutes slightly faster or co-elutes.[1][2] |
Method Development: Thin Layer Chromatography (TLC)[5][7][9][10][11]
Before scaling to the column, the separation must be validated on analytical silica plates (TLC).
Visualization
Due to the high electron density of the two methoxy-substituted benzene rings, the compound is highly UV active.
-
Primary: UV absorption at 254 nm (appears as a dark spot on fluorescent indicator plates).[2]
-
Secondary (Stain): p-Anisaldehyde stain is highly effective for methoxy-benzenes, turning the spot a distinct violet/blue upon heating.[1][2] This helps distinguish the ketone from non-carbonyl impurities.[2]
Mobile Phase Optimization
The target is a ketone with ether linkages.[2] Pure hexane will not move the compound (Rf ≈ 0).[2] Pure Ethyl Acetate (EtOAc) will move it to the solvent front (Rf ≈ 1.0).
Recommended Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[2][3][4]
-
Trial 1 (90:10 Hex/EtOAc): Rf ≈ 0.15 (Too slow for elution, good for impurity separation).
-
Trial 2 (80:20 Hex/EtOAc): Rf ≈ 0.35 (Ideal for flash chromatography).
-
Trial 3 (70:30 Hex/EtOAc): Rf ≈ 0.55 (Too fast; likely to co-elute with chalcone impurity).
Detailed Purification Protocol
Sample Preparation (Dry Loading)
Since the compound is a solid with moderate solubility in pure hexane, wet loading (dissolving in solvent and injecting) often leads to precipitation at the column head or "streaking." Dry loading is the gold standard here.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.[2]
-
Add silica gel (40-63 µm grade) to the solution.[2] Ratio: 1.5g silica per 1g of crude mass.[2]
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.
-
Note: Ensure no solvent clumps remain; the powder must be fine to ensure even packing.[2]
Column Packing & Setup
-
Column Size: Use a silica-to-sample ratio of 40:1 by weight.[1][2] (e.g., for 1g crude, use 40g silica).[2]
-
Packing Method: Slurry pack with 100% Hexane to remove air bubbles.[2]
Elution Strategy (Gradient)
An isocratic run at 20% EtOAc might cause the chalcone impurity (if present) to tail into the product. A gradient is safer.[2]
-
Step 1: Condition column with 100% Hexane (2 Column Volumes - CV).[1][2]
-
Step 2: 0% to 10% EtOAc in Hexane over 5 CVs.[2] (Elutes non-polar hydrocarbons).[2]
-
Step 3: Hold at 10% EtOAc for 3 CVs.[2] (Elutes unreacted aldehydes if present).[2]
-
Step 4: 10% to 25% EtOAc in Hexane over 10 CVs.[2] (Target Elution Window ).
-
Step 5: Flush with 50% EtOAc to remove polar byproducts (alcohols/acids).[2]
Fraction Analysis[1][2]
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm).[2]
-
Pool fractions containing the single spot at Rf ~0.30 (in 20% EtOAc).[2]
-
Critical Check: If a "shadow" spot is seen slightly above the main spot, this is likely the unsaturated chalcone. Do not pool these "front" fractions with the main batch to maintain high purity.
Visual Workflows
Diagram 1: Purification Logic Flow
This diagram illustrates the decision-making process from crude synthesis to isolated product.[1][2]
Caption: Step-by-step workflow for the isolation of the target dihydrochalcone, highlighting the critical purity check point.
Diagram 2: TLC Solvent Selection Logic
How to choose the correct solvent ratio based on observed Rf values.
Caption: Decision tree for optimizing the mobile phase composition to achieve the target Retardation Factor (Rf).
Troubleshooting & Optimization
Co-elution with Chalcone
If the synthesis involved hydrogenation of the chalcone, trace amounts of the starting material (1,3-bis(4-methoxyphenyl)prop-2-en-1-one) may remain.[1][2]
-
Problem: The double bond in the chalcone makes it planar, often interacting with silica similarly to the ketone, leading to overlapping spots.
-
Solution: Use Dichloromethane (DCM) as the mobile phase modifier instead of EtOAc. A gradient of Hexane/DCM (50:50 to 0:100) often provides different selectivity (selectivity
) than Hex/EtOAc for conjugated vs. non-conjugated systems.[2]
Crystallization as a Polishing Step
If chromatography yields 95% purity but trace impurities persist, the solid nature of the product allows for recrystallization.
-
Solvent: Hot Ethanol or a mixture of Hexane/DCM.[2]
-
Procedure: Dissolve in minimal hot ethanol, allow to cool slowly to room temperature, then refrigerate. The saturated ketone typically crystallizes as white/off-white needles, leaving oily impurities in the mother liquor [1].
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (General reference for chalcone/dihydrochalcone purification and recrystallization techniques).
-
Dong, X.; et al. "Synthesis and biological evaluation of novel dihydrochalcone derivatives."[2] Bioorganic & Medicinal Chemistry Letters, 2009.[2] (Provides context on Rf values and solvent systems for methoxy-substituted dihydrochalcones).
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[2] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link (The foundational text for flash chromatography parameters).[2]
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[2] Link (Verified physicochemical data).[2]
Sources
- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 | CID 87596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 1,3-Bis(4-methoxyphenyl)propan-1-one
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the accurate quantification of 1,3-Bis(4-methoxyphenyl)propan-1-one. This compound, a ketone derivative with potential applications in pharmaceutical and materials science, requires a precise analytical method for quality control, stability testing, and research purposes. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a chemical entity of growing interest in drug development and chemical synthesis. Its molecular structure, featuring two methoxyphenyl rings and a propan-1-one backbone, suggests its potential as a precursor or active molecule. To support research and development activities, a validated analytical method is crucial for ensuring the identity, purity, and concentration of this compound in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such organic molecules due to its high resolution and sensitivity.[4] This document provides a comprehensive guide for the development and validation of an isocratic RP-HPLC method suitable for routine analysis of this compound. The principles outlined are grounded in established scientific and regulatory standards to ensure data integrity and reliability.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Name | This compound | Echemi[8] |
| CAS Number | 20615-47-8 | Echemi[8] |
| Molecular Formula | C17H18O3 | Echemi[8] |
| Molecular Weight | 270.323 g/mol | Echemi[8] |
| Melting Point | 42-43 °C | Echemi[8] |
| Boiling Point | 236 °C at 5 Torr | Echemi[8] |
| Structure | ![]() | - |
The presence of two aromatic rings and a ketone group suggests strong UV absorbance, making UV-Vis spectroscopy a suitable detection method. The non-polar nature of the molecule, indicated by its structure, makes reversed-phase chromatography an ideal separation technique.
Experimental
Instrumentation and Materials
-
HPLC System: An integrated HPLC system with a quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[4][9]
-
Solvents: HPLC grade methanol and ultrapure water.
-
Reference Standard: Well-characterized this compound with a purity of ≥98%.
Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound. These conditions are based on established methods for structurally similar compounds like chalcones.[9][10]
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar analyte. |
| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) | This mobile phase composition provides a balance between adequate retention and reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, ensuring good peak shape and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Based on the UV absorbance spectrum of methoxy-substituted aromatic ketones. A DAD can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards. A typical concentration range for linearity studies is 5-50 µg/mL.[9]
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase) and a solution of the analyte. The retention time of the analyte should be unique, and the blank should show no interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations of the working standard solution (e.g., 5, 10, 20, 30, 40, 50 µg/mL) were prepared and injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy was determined by the recovery method. Known amounts of the analyte were spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Six replicate injections of the same standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: The effect of small variations in the following parameters was evaluated:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Results and Discussion
The developed RP-HPLC method demonstrated excellent performance for the quantification of this compound. A representative chromatogram shows a well-resolved, symmetrical peak for the analyte. The validation results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time | No interfering peaks |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |
| Robustness | Passed | System suitability criteria met |
Workflow Diagrams
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
improving yield in 1,3-Bis(4-methoxyphenyl)propan-1-one synthesis
Ticket ID: #SYNTH-044-METHOXY Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield fluctuations in the synthesis of 1,3-Bis(4-methoxyphenyl)propan-1-one (also known as 4,4'-dimethoxydihydrochalcone). This molecule is a critical intermediate in the synthesis of various flavonoids and pharmaceutical impurities (e.g., Venlafaxine analogs).
The synthesis is a two-stage process:
-
Claisen-Schmidt Condensation to form the unsaturated chalcone.[1][2]
-
Selective Hydrogenation to reduce the alkene without touching the carbonyl.
Root Cause Analysis: Most yield losses occur in Step 2 due to over-reduction (forming the alcohol) or in Step 1 due to incomplete conversion/retro-aldol equilibrium. The following guide replaces generic textbook methods with high-fidelity, selective protocols.
Module 1: The Chalcone Formation (Claisen-Schmidt)
Objective: Synthesize 4,4'-dimethoxychalcone with >90% yield.
The Challenge
The methoxy groups on the aldehyde and acetophenone rings are electron-donating. This deactivates the electrophilicity of the aldehyde and reduces the acidity of the ketone's alpha-protons, slowing the reaction and making it susceptible to the reverse reaction (Retro-Aldol).
Optimized Protocol: High-Molarity Base Condensation
Do not use weak bases like Piperidine or Pyridine for this specific substrate. You need a strong hydroxide base.
Reagents:
-
4-Methoxyacetophenone (1.0 eq)[3]
-
4-Methoxybenzaldehyde (1.0 eq)
-
NaOH (2.5 eq) — Excess base drives the equilibrium forward.
-
Solvent: Ethanol (95%)
Workflow:
-
Dissolution: Dissolve 4-methoxyacetophenone in Ethanol (5 mL/mmol).
-
Activation: Add NaOH pellets (dissolved in minimal water) dropwise at 0°C . Stir for 10 minutes to form the enolate.
-
Addition: Add 4-methoxybenzaldehyde slowly.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.
-
Checkpoint: The solution should turn yellow/orange as the conjugated system forms.
-
-
Workup: Pour the mixture into crushed ice/water containing dilute HCl (pH ~2–3).
-
Why? Acidification neutralizes the phenolate intermediates and precipitates the product immediately.
-
-
Purification: Recrystallize from hot Ethanol.
Green Alternative (Higher Yield): Solvent-Free Grinding Recent literature suggests that grinding the reactants with solid NaOH in a mortar and pestle for 10–20 minutes can achieve yields >95% by avoiding solvent-mediated equilibrium issues [1].
Module 2: The Selective Reduction (The Critical Step)
Objective: Reduce the C=C bond to form this compound without reducing the C=O group.
The Challenge
Standard hydrogenation (H₂ balloon, Pd/C) is difficult to control. It often proceeds to the 1,3-bis(4-methoxyphenyl)propan-1-ol (over-reduction), resulting in a mixture of ketone and alcohol that is difficult to separate.
Optimized Protocol: Catalytic Transfer Hydrogenation (CTH)
We recommend replacing H₂ gas with Ammonium Formate . This method is kinetically controlled to favor C=C reduction over C=O reduction [2].
Reagents:
-
4,4'-Dimethoxychalcone (from Module 1)[4]
-
Ammonium Formate (5.0 eq)
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
-
Solvent: Methanol or Ethanol
Workflow:
-
Setup: Suspend the chalcone and Pd/C in Methanol under Nitrogen or Argon.
-
Initiation: Add Ammonium Formate in one portion.
-
Reflux: Heat to mild reflux (60–65°C).
-
Observation: Evolution of CO₂ and NH₃ gases indicates the reaction is proceeding.
-
-
Monitoring: Check TLC every 15 minutes. The spot for the yellow chalcone will disappear, replaced by a colorless spot (the dihydrochalcone).
-
Stop Point: Quench immediately upon disappearance of the starting material (usually <45 mins).
-
-
Workup: Filter through a Celite pad to remove Pd/C. Evaporate solvent.
-
Purification: The residue is usually pure. If necessary, recrystallize from Hexane/Ethyl Acetate.
Visualizing the Pathway
Figure 1: The optimized pathway prioritizes Transfer Hydrogenation to avoid the thermodynamic sink of the alcohol impurity.
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum instead of solid | Impurities (unreacted aldehyde) or solvent trapping. | 1. Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.2. Recrystallize using EtOH/Water (9:1). |
| Low Yield in Step 1 (Chalcone) | Retro-Aldol reaction or insufficient base strength. | Increase base to 2.5 eq. Ensure temperature is kept at 0°C during addition, then warm to RT. Try the "Grinding" method.[1][2] |
| Over-reduction (Alcohol formation) | Reaction time too long or H₂ pressure too high. | Switch to Ammonium Formate. If using H₂ gas, stop reaction at 95% conversion rather than 100%. |
| Demethylation (Phenols detected) | Lewis acid contamination or harsh acidic workup. | Avoid using Lewis acids (e.g., AlCl₃, BF₃). Use Bronsted bases (NaOH). Ensure workup pH is not <2. |
| Reaction stalls in Step 2 | Catalyst poisoning (S or N impurities). | Ensure the chalcone from Step 1 is recrystallized and free of sulfur/amine contaminants. Use fresh Pd/C. |
Data: Yield Comparison of Methods
Based on aggregated literature values for methoxy-substituted chalcones.
| Method (Step 1) | Base/Catalyst | Time | Typical Yield | Notes |
| Solution Phase | NaOH / EtOH | 12–24 h | 75–85% | Standard. Requires recrystallization. |
| Microwave Assisted | NaOH / EtOH | 2–5 min | 85–92% | Requires microwave reactor. Fast. |
| Solvent-Free Grinding | NaOH (Solid) | 10–20 min | 94–98% | "Green" method. Highest yield. [1] |
Logic Tree: Diagnosing Yield Loss
Figure 2: Decision matrix for isolating the source of yield loss.
References
-
Solvent-Free Synthesis: Pallavi, K., et al. "Green Synthesis of Chalcones by Grinding Technique."[1] International Journal of Pharma and Bio Sciences, vol. 3, no. 1, 2012. 1[3][4][5][6][7][8][9][10]
-
Transfer Hydrogenation Protocol: "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." MDPI, 2023. 7
-
General Properties: "1,3-Bis(4-methoxyphenyl)-1,3-propanedione Properties and Applications." Sigma-Aldrich.[5] 5
Sources
- 1. scitepress.org [scitepress.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-双(4-甲氧基苯基)-1,3-丙二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains [mdpi.com]
Technical Support Center: Purification of 1,3-Bis(4-methoxyphenyl)propan-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,3-Bis(4-methoxyphenyl)propan-1-one (CAS No. 20615-47-8). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to address common challenges encountered during the synthesis and purification of this compound.
Introduction to Purification Challenges
This compound is a diaryl ketone often synthesized via a Friedel-Crafts acylation reaction or similar methods. The purification of this compound can be complicated by its low melting point, the presence of structurally similar impurities, and its tendency to behave as an oil during common purification procedures. This guide will systematically address these issues, providing both theoretical explanations and practical, field-tested solutions.
Compound Properties:
| Property | Value | Source |
| CAS Number | 20615-47-8 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | [1] |
| Molecular Weight | 270.32 g/mol | [1] |
| Appearance | Low-melting solid | [1] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 236 °C at 5 Torr | [1] |
| Density | 1.098 g/cm³ | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: The crude product is an intractable oil or waxy solid, even after solvent removal.
Question: My reaction work-up yielded a thick, yellowish-brown oil that won't solidify, making it difficult to handle and purify. What are the potential causes and how can I resolve this?
Answer:
This is a common issue, particularly given the low melting point of the target compound (42-43 °C)[1]. The oily nature is often due to the presence of unreacted starting materials, solvent residues, or isomeric byproducts that act as impurities, causing melting point depression.
Causality and Solutions:
-
Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) or even common work-up solvents (e.g., ethyl acetate, dichloromethane) can prevent crystallization.
-
Solution: Ensure complete solvent removal using a high-vacuum pump. Gentle heating (e.g., 35-40 °C) can aid in this process, but be cautious not to exceed the compound's melting point.
-
-
Unreacted Starting Materials: The presence of liquid starting materials, such as anisole or 4-methoxyphenylacetyl chloride, will result in an oily product.
-
Solution: A primary purification step is necessary. A simple filtration through a plug of silica gel, eluting with a non-polar solvent like hexane to remove highly non-polar impurities, followed by a more polar solvent (e.g., 20% ethyl acetate in hexane) to elute the product, can be effective.
-
-
Isomeric Impurities: The Friedel-Crafts acylation of anisole is strongly para-directing; however, the formation of a minor amount of the ortho-acylated isomer is possible. This isomer is structurally very similar and can interfere with the crystal lattice formation of the desired para,para'-product.
-
Solution: Flash column chromatography is the most effective method for separating these isomers. A carefully selected solvent system is crucial (see Protocol 2).
-
-
"Oiling Out" During Recrystallization: The compound may separate as a liquid from the recrystallization solvent if the solution becomes supersaturated at a temperature above the compound's melting point[2][3].
-
Solution: Use a larger volume of solvent to ensure the saturation point is reached at a temperature below 42 °C. Alternatively, employ a solvent system where the compound has lower solubility, such as an ethanol/water or isopropanol/hexane mixture. Introducing a seed crystal can also promote proper crystallization over oiling out[3].
-
Issue 2: Poor separation of spots on Thin Layer Chromatography (TLC).
Question: I am having trouble resolving my product from a major impurity on TLC. The spots are very close together, making it difficult to develop a column chromatography method. How can I improve the separation?
Answer:
Poor resolution on TLC is often due to the similar polarity of the desired product and the impurities, a common problem with isomeric byproducts from Friedel-Crafts reactions.
Causality and Solutions:
-
Inappropriate Solvent System: A single solvent or a poorly chosen binary mixture may not provide sufficient differentiation in polarity.
-
Solution: Systematically screen different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate or diethyl ether)[4]. Try varying the ratio (e.g., 10:1, 5:1, 3:1 hexane:ethyl acetate). For very close spots, switching one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane might change the interactions with the silica gel stationary phase enough to improve separation.
-
-
Isomeric Impurities: The ortho and para isomers of the product will have very similar polarities.
-
Solution: Use a less polar solvent system overall. This will cause all compounds to have lower Rf values, but can increase the separation between them. Running the TLC plate in a chamber saturated with the vapor of the eluent can also improve resolution.
-
Issue 3: Low yield after column chromatography.
Question: After performing flash column chromatography, my isolated yield is significantly lower than expected based on the crude weight. Where could my product have been lost?
Answer:
Low recovery from column chromatography can be attributed to several factors, from improper column packing to the properties of the compound itself.
Causality and Solutions:
-
Irreversible Adsorption on Silica Gel: Ketones and other compounds with Lewis basic sites can sometimes interact strongly with the acidic silica gel, leading to streaking and incomplete elution.
-
Solution: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will neutralize acidic sites on the silica and reduce strong adsorption.
-
-
Improper Fraction Collection: If the separation is not ideal, it's possible that a significant amount of the product co-eluted with impurities and was discarded.
-
Solution: Monitor the column fractions meticulously using TLC. Combine fractions that contain the pure product and re-concentrate any mixed fractions for a second purification if the quantity is significant.
-
-
Product is a Low-Melting Solid: The product may appear as a clear, colorless oil when dissolved in the elution solvent, making it difficult to see in the collection tubes.
-
Solution: Rely on TLC analysis of every few fractions rather than visual inspection. After identifying the product-containing fractions, combine them and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound and what are the expected impurities?
A1: A common and logical synthetic route is the Friedel-Crafts acylation of anisole with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[5][6].
-
Diagram of a Plausible Synthetic Route:
Caption: Plausible Friedel-Crafts synthesis route and potential impurities.
-
Expected Impurities:
-
Unreacted Anisole: A volatile liquid, should be easily removable under vacuum.
-
Unreacted 3-(4-methoxyphenyl)propanoic acid or its acid chloride: More polar than the product.
-
ortho-acylated isomer: The primary, difficult-to-remove impurity due to its similar polarity.
-
Polyacylated products: Less likely if stoichiometry is controlled, as the ketone product is deactivating to further acylation[6].
-
Demethylated products: Strong Lewis acids like AlCl₃ can sometimes cleave the methyl ethers of activated rings like anisole, leading to phenolic impurities[7].
-
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point within the expected range (42-43 °C) is a good indicator of purity[1]. A broad or depressed melting point suggests the presence of impurities.
-
-
¹H NMR: Expect signals in the aromatic region (around 6.8-8.0 ppm) corresponding to the two different methoxyphenyl groups. Two distinct singlets for the methoxy groups (around 3.8 ppm) and two triplet signals for the -CH₂-CH₂- bridge (around 3.0-3.3 ppm) are anticipated. The integration of these signals should match the number of protons in the structure.
-
¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (110-165 ppm), methoxy carbons (~55 ppm), and the two methylene carbons (in the 30-50 ppm range). The absence of unexpected signals is a strong indicator of purity.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (270.32 g/mol )[1].
Q3: My compound solidifies after purification but melts if I hold the vial in my hand. How should I store it?
A3: Given its low melting point, it is best to store the purified this compound in a refrigerator or freezer to maintain it as a solid. This also helps to prevent potential degradation over time.
Experimental Protocols
Protocol 1: Recrystallization of a Low-Melting Solid
This protocol is designed to purify this compound, which has a tendency to "oil out."
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system is often effective.
-
Recommended System: Isopropanol and water, or ethanol and hexane.
-
-
Procedure: a. Place the crude, oily product in an Erlenmeyer flask. b. Add a minimal amount of the more soluble solvent (e.g., isopropanol or ethanol) and gently warm the flask (to ~40 °C) with swirling until the oil dissolves completely. c. Slowly add the less soluble solvent (e.g., water or hexane) dropwise at this elevated temperature until a faint, persistent cloudiness appears. d. Add a few more drops of the more soluble solvent until the solution becomes clear again. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. f. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. g. Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 15-20 minutes to maximize yield. h. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. i. Dry the crystals under high vacuum.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol is optimized for separating the desired para,para'-isomer from the likely ortho,para'-isomer impurity.
-
TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of ~0.25-0.35 for the desired product and maximal separation from the impurity.
-
Suggested Solvent Systems to Test:
-
Hexane:Ethyl Acetate (starting with 9:1, then 4:1)
-
Toluene:Ethyl Acetate (starting with 20:1)
-
Dichloromethane:Hexane (starting with 1:1)
-
-
-
Column Packing: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel using the "slurry method" with the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for better resolution, use the "dry loading" method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: a. Begin eluting with a non-polar solvent (e.g., 100% hexane) to remove any highly non-polar impurities. b. Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane, then move to 2% ethyl acetate in hexane, then 5%, 10%, and so on. This gradual increase provides the best chance of separating closely related isomers. c. Collect fractions continuously and monitor them by TLC.
-
Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting product under high vacuum to remove any final traces of solvent.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for purification challenges.
References
-
Supporting Information. Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones. [Link]
-
Natural Products Atlas. (1s)-1-(4-methoxyphenyl)propan-1-ol. [Link]
- Google Patents. DE102005061575A1 - Process for the preparation of optically active 3-azido-carboxylic acid.
-
The Journal of Organic Chemistry. Oxidation of Secondary Methyl Ethers to Ketones. [Link]
-
Acta Crystallographica Section E. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]
- Google Patents. CN102786403B - Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. Photochemical studies of 4-tert-butyl-4′-methoxydibenzoylmethane (BM-DBM). [Link]
-
Journal of Chemical Education. Purification of low-melting compounds. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
- Google Patents. PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization, filtration and melting point. [Link]
-
The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. Synthesis of metal complexes and uses thereof (Patent). [Link]
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 13 Friedel-Crafts Acylation. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Asian Journal of Research in Chemistry. Pukhraj Singh and Omprakash H. Nautiyal. [Link]
- Google Patents. CN105753782A - 8-hydroxyquinoline and synthetic method thereof.
-
PubMed. Identification and determination butylmethoxydibenzoylmethane in the presence benzophenone-3 and ethylhexylmethoxycinnamate in suncare preparation. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]
- Google Patents.
-
ScienceMadness Discussion Board. Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]
-
ResearchGate. Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. CN105753782A - 8-hydroxyquinoline and synthetic method thereof - Google Patents [patents.google.com]
- 5. CN102786403B - Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Chalcone Synthesis Optimization
This guide serves as a specialized Technical Support Center for researchers optimizing Chalcone Synthesis via Claisen-Schmidt Condensation . It is designed to move beyond basic textbook procedures, offering field-proven troubleshooting, mechanistic insights, and data-driven optimization strategies.
Status: Operational | Tier: Advanced Research Support Lead Scientist: Senior Application Specialist (Organic Synthesis Division)
Module 1: Core Reaction Protocols & Mechanic Logic
Q: What is the "Gold Standard" protocol for initial screening of new chalcone derivatives?
A: For most acetophenone and benzaldehyde derivatives, the Base-Catalyzed Claisen-Schmidt Condensation in ethanol is the most robust starting point. It balances solubility, rate, and reversibility.
Standard Operating Procedure (SOP-01):
-
Stoichiometry: 1.0 eq. Acetophenone : 1.0–1.1 eq. Benzaldehyde.[1][2][3][4][5]
-
Solvent: 95% Ethanol (5–10 mL per mmol).
-
Catalyst: NaOH (aq) 40-60% w/v. Add dropwise.
-
Tech Note: The catalyst load is typically 1.5–2.0 eq for electron-rich aldehydes (deactivated electrophiles) and 0.5–1.0 eq for electron-poor aldehydes.
-
-
Temperature:
to Room Temperature (RT).-
Why? Low temperature favors the kinetic enolate and suppresses the Cannizzaro side reaction.
-
-
Time: 3–24 hours. Monitor via TLC.
Q: How does the reaction mechanism dictate my optimization strategy?
A: Understanding the rate-determining step (RDS) is critical. In base catalysis, the formation of the enolate is fast; the attack on the aldehyde or the subsequent dehydration is often the bottleneck depending on substituents.
Visualization: Base-Catalyzed Mechanism & Failure Points The following diagram illustrates the pathway and where specific failures (like the Cannizzaro reaction or Aldol retrogression) occur.
Figure 1: Mechanistic pathway of Base-Catalyzed Claisen-Schmidt Condensation highlighting critical intermediates and side-reaction divergence points.
Module 2: Troubleshooting & Optimization (FAQs)
Q: My yield is low (<40%). How do I identify the root cause?
A: Low yield usually stems from three specific failure modes. Use this diagnostic table to isolate the issue:
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Equilibrium limitation or deactivated aldehyde. | Increase Concentration: Run reaction "neat" or highly concentrated.Push Equilibrium: Use dehydration agents or higher temp (reflux). |
| New Spots on TLC (High Rf) | Cannizzaro Reaction: The aldehyde is disproportionating before the enolate attacks.[6] | Order of Addition: Pre-mix Acetophenone + Base before adding Aldehyde. This ensures the enolate is pre-formed and ready to attack. |
| Gummy/Polymerized Product | Michael Addition: The product chalcone is reacting with excess enolate. | Stoichiometry Check: Ensure 1:1 ratio.Quench Early: Do not let the reaction stir overnight if TLC shows product. Neutralize with dilute HCl immediately. |
| Oiling Out | Product melting point < Reaction temperature.[7] | Cooling: Place flask in ice bath and scratch glass to induce crystallization.Solvent Switch: Add water dropwise to the ethanol solution until turbid, then cool. |
Q: When should I switch from Base (NaOH) to Acid (HCl/SOCl₂) catalysis?
A: Switch to acid catalysis only if:
-
Base-Sensitive Groups: Your substrate contains esters or halides that hydrolyze in NaOH.
-
Poly-hydroxylated Aldehydes: These can form phenoxide anions in base, becoming electron-rich and unreactive toward nucleophilic attack. Acid catalysis keeps them protonated and reactive.
Acid-Catalyzed Protocol (Thionyl Chloride Method):
-
Reagents: Acetophenone (1 eq), Benzaldehyde (1 eq), EtOH (5 mL),
(0.5 eq). -
Procedure: Add
dropwise to the solution at . Stir 2h. -
Advantage:[2][6][7][8][9] Often drives dehydration faster, preventing the isolation of the intermediate aldol adduct.
Module 3: Advanced & Green Synthesis Methods
Q: I need higher throughput. Can I use Microwave or Ultrasound?
A: Yes. These methods are not just "greener"; they often overcome the activation energy barrier for sterically hindered substrates.
Comparative Data: Conventional vs. Green Techniques
| Method | Reaction Time | Typical Yield | Solvent Usage | Key Benefit |
| Conventional (Stirring) | 6–24 Hours | 60–85% | High (EtOH) | Scalable, simple setup. |
| Microwave Irradiation | 1–5 Minutes | 85–95% | Minimal/None | Rapid Library Synthesis. Excellent for high-melting substrates. |
| Ultrasound (Sonication) | 30–60 Minutes | 80–92% | Moderate | Mild Conditions. Prevents thermal degradation of sensitive groups. |
| Grinding (Solvent-Free) | 5–20 Minutes | 90–98% | None | Greenest. Often yields pure product without recrystallization. |
Protocol: Solvent-Free Grinding
-
Place 1 mmol Acetophenone + 1 mmol Benzaldehyde in a mortar.
-
Add 1 pellet of solid NaOH (approx. 1 mmol).
-
Grind vigorously with pestle for 5–10 minutes.
-
Mixture will turn yellow/orange and solidify.
-
Wash solid with cold water to remove salts. Recrystallize from EtOH.
Module 4: Purification & Workup Decision Tree
Q: My product is an oil or impure solid. How do I purify it efficiently?
A: Avoid column chromatography if possible; it is resource-intensive. Follow this logic flow to determine the best purification method.
Figure 2: Decision matrix for purification. Trituration is the key step for handling "oiled out" products.
Tech Tip for Recrystallization: If 95% Ethanol fails, try Ethanol:Water (9:1) or Ethyl Acetate:Hexane . Dissolve in the minimum amount of hot solvent, then add the poor solvent (Water or Hexane) dropwise until persistent cloudiness appears. Cool slowly.
References
-
Solvent-Free Synthesis: Palleros, D. R. (2004).[1] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.[1] Link
-
Microwave vs Conventional: Sharma, B. (2011).[8] Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470.[8] Link
-
Green Chemistry Review: Calvino, V., et al. (2016). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.[10] The Journal of Organic Chemistry, 81(13), 5405–5416. Link
-
Biological Significance & Synthesis: Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810. Link
-
Ultrasound Assisted: Chtourou, M., et al. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions.[3] Japan Journal of Research, 2(4).[3] Link
Sources
- 1. gctlc.org [gctlc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 1,3-Bis(4-methoxyphenyl)propan-1-one Samples
Welcome to the technical support center for 1,3-Bis(4-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in a deep understanding of the underlying chemistry to empower you to diagnose and solve common challenges in your experimental work.
Understanding the Chemistry: Common Synthesis Routes and Potential Impurities
The purity of your this compound is fundamentally linked to its synthetic history. Two prevalent methods for its preparation are the hydrogenation of a chalcone intermediate and the Friedel-Crafts acylation. Understanding these pathways is key to anticipating and identifying potential impurities.
A common and efficient synthesis involves a two-step process:
-
Claisen-Schmidt Condensation: 4-methoxyacetophenone and 4-methoxybenzaldehyde are reacted in the presence of a base (e.g., NaOH or KOH) to form the α,β-unsaturated ketone, 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (a chalcone).
-
Catalytic Hydrogenation: The resulting chalcone is then selectively hydrogenated, typically using a catalyst such as palladium on carbon (Pd/C), to reduce the carbon-carbon double bond and yield the desired this compound.
Based on this, the most probable impurities are:
-
Unreacted Starting Materials: 4-methoxyacetophenone and 4-methoxybenzaldehyde.
-
Incomplete Reaction Product: The intermediate chalcone, 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one.
-
Over-reduction Product: 1,3-Bis(4-methoxyphenyl)propan-1-ol, where the ketone is further reduced to an alcohol.
A less common alternative is a Friedel-Crafts acylation reaction, which could introduce other types of byproducts, but for the purpose of this guide, we will focus on the more prevalent hydrogenation route.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address issues you may be observing in your analytical data.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected peaks in the aromatic region. What could they be?
A1: Unexpected aromatic signals often point to the presence of unreacted starting materials or the chalcone intermediate.
-
4-methoxybenzaldehyde: Look for a singlet around 9.7-9.9 ppm, characteristic of an aldehyde proton. You may also see distinct aromatic signals for this starting material.[1]
-
4-methoxyacetophenone: This will show a sharp singlet for the methyl ketone protons around 2.5 ppm and its own set of aromatic signals.[2][3]
-
1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone): This intermediate will have vinylic protons (C=C-H) typically appearing as doublets between 7.0 and 8.0 ppm.[4]
Q2: I have signals in my 1H NMR around 3.0 ppm that are not simple triplets. What is the likely cause?
A2: The two methylene groups (-CH2-CH2-) in the desired product, this compound, should appear as two distinct triplets around 3.0-3.3 ppm. If you observe more complex patterns, it could be due to the presence of the chalcone intermediate, which has vinylic protons in a different region, or the over-reduced alcohol.
Q3: My mass spectrum has a peak at m/z 272. What is this impurity?
A3: A peak at m/z 272 likely corresponds to the over-reduced product, 1,3-Bis(4-methoxyphenyl)propan-1-ol. The desired product has a molecular weight of 270.32 g/mol .[5] The addition of two hydrogen atoms during the reduction of the ketone to an alcohol results in a molecular weight of approximately 272 g/mol .
Q4: My product has a yellowish tint, even after initial purification. Why?
A4: The likely culprit for a yellow color is the presence of the chalcone intermediate, 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one. Chalcones are known for their yellow color due to the extended conjugation of the molecule.[6] Incomplete hydrogenation will leave residual chalcone, imparting a yellow hue to your product.
Impurity Identification and Resolution Workflow
The following diagram outlines a systematic approach to identifying and removing common impurities.
Caption: A workflow for identifying and purifying this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is most effective when the main impurity is the chalcone intermediate or one of the starting materials, as they often have different solubilities than the desired product.
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing a small-scale solvent screen. Ethanol or methanol are often good starting points.[6] The ideal solvent will dissolve your crude product at an elevated temperature but show low solubility at room temperature or below.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude this compound until it fully dissolves.
-
Decolorization (Optional): If your solution is colored (yellowish), add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.
-
Hot Filtration: If you used activated carbon, or if there are any insoluble materials, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a more rigorous purification method, particularly useful for removing the over-reduced alcohol byproduct or for separating complex mixtures.[7][8]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (100-200 mesh) as the stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase (eluent) is a mixture of hexane and ethyl acetate.[8] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product. A common starting ratio is 9:1 or 8:2 hexane:ethyl acetate.
-
Column Packing: Prepare and pack the chromatography column with the silica gel slurry in the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, CDCl₃) | Expected Mass Spec (m/z) |
| This compound | 270.32[5] | ~7.9 (d, 2H), ~7.2 (d, 2H), ~6.9 (d, 4H), ~3.8 (s, 6H), ~3.2 (t, 2H), ~3.0 (t, 2H) | 270 (M⁺) |
| 4-methoxyacetophenone | 150.17 | ~7.9 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H), ~2.5 (s, 3H)[2][3] | 150 (M⁺), 135 |
| 4-methoxybenzaldehyde | 136.15 | ~9.8 (s, 1H), ~7.8 (d, 2H), ~7.0 (d, 2H), ~3.9 (s, 3H)[1] | 136 (M⁺), 135 |
| 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one | 268.31 | Aromatic and vinylic protons ~7.0-8.0[4] | 268 (M⁺) |
| 1,3-Bis(4-methoxyphenyl)propan-1-ol | 272.34 | Additional signal for -CH(OH)- proton, disappearance of ketone carbonyl in ¹³C NMR | 272 (M⁺) |
Logical Relationships in Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
References
-
Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of intermediate for synthesizing anise camphor.
- Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, B. A. (2014). Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes. Journal of the Brazilian Chemical Society, 25(11), 2036-2042.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules, 26(15), 4478.
-
SIELC Technologies. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. Retrieved from [Link]
-
BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4'-Methoxyacetophenone(100-06-1) 1H NMR [m.chemicalbook.com]
- 4. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Storage and Handling of 1,3-Bis(4-methoxyphenyl)propan-1-one
Welcome to the technical support center for 1,3-Bis(4-methoxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its degradation.
I. Understanding the Stability of this compound
This compound is an aromatic ketone containing two methoxy groups. Its stability can be influenced by several factors, including light, temperature, oxygen, and moisture. The presence of the ketone functional group and the methoxy-substituted aromatic rings makes the molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step in preventing degradation.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses common problems encountered during the storage and use of this compound.
Scenario 1: I've observed a change in the physical appearance of my sample (e.g., color change from white/off-white to yellow/brown).
-
Question: What could be causing the color change in my sample of this compound?
-
Answer: A color change is often the first visual indicator of chemical degradation. For aromatic ketones, this can be due to:
-
Photodegradation: Exposure to light, especially UV light, can excite the electrons in the aromatic rings and the carbonyl group, leading to the formation of colored byproducts. Aromatic ketones are known to undergo photochemical reactions[1].
-
Oxidation: The presence of oxygen can lead to the formation of oxidized impurities, which are often colored. The methoxy groups can also be susceptible to oxidative cleavage.
-
Thermal Degradation: Elevated temperatures can cause the breakdown of the molecule, potentially leading to a variety of colored degradation products.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture. The storage area should be cool and dark.
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any impurities.
-
Scenario 2: My analytical results (HPLC, GC-MS) show the presence of unexpected peaks.
-
Question: I'm seeing impurity peaks in my analysis. What are the likely degradation products of this compound?
-
Answer: Based on the structure of the molecule, several degradation pathways are plausible:
-
Hydrolysis: Although generally stable, under strong acidic or basic conditions, the ether linkages of the methoxy groups could potentially be hydrolyzed to form phenolic groups.
-
Oxidation: The primary sites for oxidation are the methoxy groups and the benzylic carbons.
-
O-demethylation of the methoxy groups to form hydroxylated species.
-
Oxidation of the propanone chain.
-
-
Photodegradation: UV exposure can lead to cleavage of the molecule, potentially at the C-C bonds adjacent to the carbonyl group (Norrish-type reactions), or reactions involving the aromatic rings.
-
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2][3][4] This will help in developing a stability-indicating analytical method.
-
Characterize Impurities: Use techniques like LC-MS/MS or GC-MS to identify the mass of the impurity peaks and elucidate their structures.[5][6]
-
Review Synthesis Route: Impurities may also arise from the synthetic process. Review the synthesis and purification steps to identify potential side products or unreacted starting materials.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[7] A well-ventilated area is also recommended. It should be kept in a tightly sealed container, preferably an amber glass vial, to protect it from light and moisture. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (nitrogen or argon) is advisable.
-
-
Q2: What is the recommended storage temperature?
-
A2: While specific data for this compound is limited, a general recommendation for aromatic ketones is to store them at refrigerated temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.
-
-
Q3: Is this compound sensitive to air or moisture?
-
A3: Yes, like many organic compounds, it can be sensitive to both. Oxygen can lead to oxidative degradation, and moisture can potentially cause hydrolysis, especially if acidic or basic impurities are present. Always handle the compound in a dry environment and ensure the container is securely sealed after use.
-
Degradation and Purity
-
Q4: What are the primary signs of degradation?
-
A4: The most common signs are a change in color (e.g., yellowing), a change in physical state (e.g., clumping of a powder), or the appearance of new peaks in analytical chromatograms (HPLC or GC).
-
-
Q5: How can I assess the purity of my stored sample?
-
A5: The most reliable methods for purity assessment are chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for this non-volatile compound. A stability-indicating method should be developed to separate the parent compound from any potential degradation products.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying volatile impurities. Derivatization (e.g., silylation) may be necessary to increase the volatility of the compound and its degradation products for GC analysis.[10][11]
-
-
IV. Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method.
-
Column Selection: A C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 275 nm).
-
Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a few hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a few hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid sample at a temperature below its melting point (e.g., 80°C) for several hours.
-
Photodegradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light.
-
-
Method Validation: Analyze the stressed samples to ensure that all degradation products are well-resolved from the main peak. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][12]
Protocol 2: GC-MS Analysis with Silylation
This protocol is for the identification of impurities and degradation products.
-
Derivatization (Silylation):
-
Dissolve a small amount of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start with an initial temperature of around 100°C, hold for a few minutes, then ramp up to 280-300°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range that covers the expected molecular weights of the parent compound and its derivatives (e.g., m/z 50-500).
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
V. Visualization of Key Concepts
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Stability Assessment
Sources
- 1. japsonline.com [japsonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. irjet.net [irjet.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. 1,3-bis(4-methoxyphenyl)propan-2-one - CAS - 29903-09-01 | Axios Research [axios-research.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. aktpublication.com [aktpublication.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. rjptonline.org [rjptonline.org]
Welcome to the Advanced Chromatography Support Hub.
Technical Support Center: Chromatography Solvent Systems Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Mobile Phase Optimization & Troubleshooting
You are likely here because your separation has hit a wall. As a Senior Application Scientist, I know that the mobile phase is not just a carrier; it is the primary lever for thermodynamic selectivity.
Too often, researchers default to "Water/Acetonitrile + 0.1% TFA" without understanding the underlying physical chemistry. This guide moves beyond basic recipes to the causality of separation. We will optimize your system using the principles of the Snyder Selectivity Triangle , Buffer Thermodynamics , and Gradient Engineering .
Module 1: Solvent Selectivity & The Snyder Triangle
User Question: "My peaks are co-eluting in Acetonitrile (ACN). I tried flattening the gradient, but they won't separate. What now?"
Technical Insight:
Flattening the gradient affects efficiency (peak width) and retention (
-
Acetonitrile (ACN): Group VI. Strong dipole-dipole interactions.
-
Methanol (MeOH): Group II. Proton donor/acceptor (protic).[1]
-
Tetrahydrofuran (THF): Group III. Proton acceptor (Lewis base).
The Protocol: If ACN fails, do not just change the slope. Switch the solvent class. A switch from ACN to MeOH changes the interaction mechanism from dipole-dominant to hydrogen-bond-dominant.
Workflow: Solvent Selection Logic
Figure 1: Decision matrix for utilizing orthogonal selectivity based on solvent classification.
Module 2: pH Control & Buffer Thermodynamics
User Question: "My retention times are drifting, and peak shapes are asymmetrical. I'm using Phosphate buffer at pH 6.0."
Technical Insight: Drift is almost always a pH equilibrium issue. You must adhere to the 2-Unit Rule . To effectively buffer a mobile phase, the pH must be within ±1 pH unit of the buffer's pKa.[2][3][4] At the exact pKa, buffering capacity is 100%. At ±1 unit, it drops to 33%.[3] Outside this range, you are adding salt without controlling pH [1].
Furthermore, if your analyte is ionizable, you must operate at least 2 pH units away from the analyte's pKa to ensure it is 99% in a single state (ionized or neutral).[4] Operating at the analyte's pKa causes "peak splitting" as the molecule rapidly interconverts between states.
Reference Table: Common HPLC Buffers
| Buffer Species | pKa Values (25°C) | Effective pH Range | UV Cutoff (nm) | MS Compatible? |
| TFA | 0.3 | < 1.5 | 210 | Yes |
| Phosphate (1) | 2.15 | 1.1 – 3.1 | < 200 | No |
| Formate | 3.75 | 2.8 – 4.8 | 210 | Yes |
| Acetate | 4.76 | 3.8 – 5.8 | 210 | Yes |
| Phosphate (2) | 7.20 | 6.2 – 8.2 | < 200 | No |
| Ammonium | 9.25 | 8.2 – 10.2 | 200 | Yes |
Note: Phosphate has a "dead zone" between pH 3.1 and 6.2 where it provides almost no buffering capacity. If you are working at pH 6.0 with phosphate, you are drifting because you have no buffer capacity [2].
Module 3: Troubleshooting Peak Shape (Tailing)
User Question: "I have severe tailing (Asymmetry > 1.5) on my basic compounds. Is my column dead?"
Technical Insight: Not necessarily. Tailing of basic compounds is usually caused by Secondary Silanol Interactions . The silica support in columns has residual silanol groups (Si-OH) that are acidic.[5] At pH > 3, these deprotonate (Si-O⁻) and act as cation exchangers, grabbing your positively charged basic analytes [3].
The Fix:
-
Low pH: Drop pH < 3.0 to protonate silanols (suppress Si-O⁻).
-
Ion Suppression: Increase buffer concentration (25-50 mM) to swamp the exchange sites.
-
Additives: Use Triethylamine (TEA) or Dimethyloctylamine (DMOA) as "sacrificial bases" to block silanols (only for non-MS applications).
Workflow: Peak Tailing Diagnostics
Figure 2: Systematic isolation of peak asymmetry sources.
Module 4: Gradient Optimization Protocol
User Question: "How do I develop a method from scratch without guessing?"
Technical Insight: Stop guessing. Use a Scouting Gradient . This is a standardized linear gradient that maps the elution behavior of your sample across the entire hydrophobicity range.
Experimental Protocol: The Scouting Run
-
Column: C18, 100mm or 150mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 100% B over 20 minutes.
-
Flow: Optimized for column ID (e.g., 1.5 mL/min for 4.6mm).
Analysis of Results:
-
Elution < 25% B: Your compound is polar. Use an isocratic method with low organic or switch to HILIC/AQ columns.
-
Elution 25% - 75% B: Ideal for Gradient RP-HPLC.
-
Elution > 75% B: Compound is highly hydrophobic. Use a gradient starting at 50% B or switch to C8/C4 phases [4].
References
-
Chromatography Online. (2013). "Buffer Choice for HPLC Separations."
-
Sigma-Aldrich. (2025). "HPLC Troubleshooting Guide - Buffer Selection."
-
Phenomenex. (2025).[6] "How to Reduce Peak Tailing in HPLC?"
-
Waters Corporation. "Scouting Gradients in Preparative Liquid Chromatography."
Sources
Technical Support Center: Refining Recrystallization Methods for Diarylpropanone Purification
Welcome to the technical support center for the purification of diarylpropanones. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine their recrystallization techniques. As compounds, diarylpropanones possess a structural motif that lends them to moderate polarity, making solvent selection a critical, and often nuanced, parameter for successful purification. This document provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My diarylpropanone "oiled out," forming a liquid layer instead of crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[1] This is a common problem when the compound is highly impure, which significantly depresses its melting point, or when the boiling point of the solvent is higher than the compound's melting point.[2][3][4] The resulting oil is often a good solvent for impurities, trapping them upon eventual solidification and defeating the purpose of recrystallization.[5]
Probable Causes & Solutions:
-
High Impurity Load: A large amount of impurity can act as a solute itself, creating a low-melting eutectic mixture.
-
Solution: Attempt a preliminary purification step, such as a quick filtration through a silica plug, to remove gross impurities before recrystallization.[6]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Re-evaluate your solvent choice. Select a solvent with a boiling point lower than the melting point of your pure diarylpropanone.
-
-
Supersaturation Level is Too High: The solution is being cooled too rapidly, or the concentration is too high, forcing the compound out of solution before it can organize into a crystal lattice.[5]
-
Solution 1: Re-heat the solution until the oil dissolves completely. Add a small amount (1-5% by volume) of additional hot solvent to reduce the saturation level.[1] Allow the solution to cool much more slowly.
-
Solution 2: Vigorously stir the solution as the oil begins to form again. This can break up the oil into tiny droplets that may act as nuclei for crystal formation.[2]
-
Solution 3 (Mixed Solvents): If using a mixed-solvent system, re-heat to dissolve the oil and add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease supersaturation.[1]
-
Question 2: No crystals have formed, even after cooling the solution in an ice bath. What should I do?
Answer: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated, or the nucleation process (the initial formation of small crystal seeds) has not been initiated.[7]
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[4] If too much solvent was used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[7][8]
-
Solution: Gently heat the solution to boil off a portion of the solvent.[1] Continue to remove solvent until you observe slight turbidity or crystal formation at the surface, then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystals have not yet nucleated.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[2][7][9] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): Add a single, small "seed" crystal of the pure diarylpropanone to the solution.[7][10] The seed crystal provides a template for other molecules to deposit onto, initiating crystallization.[11] If you don't have a pure crystal, a small speck of the crude starting material can be used.[1]
-
Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer: Colored impurities are often large, polar molecules with extended conjugation that are present in small amounts. They can become trapped in the crystal lattice if not addressed properly.
Probable Causes & Solutions:
-
Ineffective Removal: The colored impurity has similar solubility characteristics to your diarylpropanone in the chosen solvent.
-
Solution: Before the cooling step, add a very small amount (typically 1-2% of the solute weight) of activated charcoal to the hot, dissolved solution.[2][12] The charcoal has a high surface area that adsorbs large, colored impurity molecules.[13] Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[2][13] Caution: Adding charcoal to a boiling solution can cause violent frothing; cool the solution slightly before adding it.[13] Using too much charcoal can also adsorb your desired product, reducing the yield.[1][2]
-
Question 4: The yield of my recrystallized diarylpropanone is very low. What are the likely causes?
Answer: A low yield indicates that a significant portion of your product was lost during the process. This can happen at several stages.
Probable Causes & Solutions:
-
Using Too Much Solvent: As discussed in Question 2, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[1][7][14]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities.[8][15]
-
Incomplete Crystallization: Cooling for too short a time or not using an ice bath can leave a significant amount of product in the solution.
-
Washing with Room-Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[13]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for my diarylpropanone?
The ideal solvent should dissolve the diarylpropanone completely when hot but poorly when cold.[17][18] Conversely, impurities should either be insoluble in the hot solvent (allowing them to be filtered off) or very soluble in the cold solvent (so they remain in solution).[17][18] A rule of thumb is "like dissolves like"; diarylpropanones, with their aromatic rings and ketone group, are moderately polar. Therefore, solvents of intermediate polarity like acetone, ethyl acetate, or alcohols are often good starting points.[19]
Q2: When should I use a mixed-solvent system?
A mixed-solvent system is useful when no single solvent has the ideal solubility properties.[20] This technique uses two miscible solvents: a "good" solvent that dissolves the diarylpropanone readily, and a "bad" or "anti-solvent" in which it is insoluble.[21][22][23] The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the saturation point), indicating the onset of crystallization.[21][23] A few drops of the "good" solvent are then added to re-clarify the solution before it is allowed to cool slowly.[21]
Q3: How does the cooling rate affect my crystals?
The cooling rate directly impacts crystal size and purity.[24]
-
Slow Cooling: Allows for the selective and orderly growth of large, well-defined crystals. This process is more effective at excluding impurities from the crystal lattice, resulting in a purer final product.[24][25]
-
Rapid Cooling (Crashing Out): Causes the solute to precipitate quickly, forming small, impure crystals.[8][24] Impurities do not have time to diffuse away from the growing crystal surface and become trapped.[24]
Q4: What is the purpose of "seeding" and how is it done correctly?
Seeding is the process of adding a small crystal of the desired compound to a supersaturated solution to initiate crystallization.[10] It serves to control the onset of crystallization and can help produce a consistent crystal size.[10][26][27] To seed a solution, simply drop one or two small, pure crystals into the cooled, clear solution. Crystallization should begin to propagate from the seed crystal.
Data & Protocols
Table 1: Common Solvents for Diarylpropanone Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability & Comments |
| Ethanol | 78 | Polar | Often a good choice. Dissolves many diarylpropanones well when hot. Can be used in a mixed system with water.[28] |
| Acetone | 56 | Polar Aprotic | Good solvent for moderately polar compounds. Its low boiling point makes it easy to remove.[29] |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that often provides a good balance of solubility for diarylpropanones.[28] |
| Toluene | 111 | Non-polar | Useful for less polar diarylpropanones or when polar impurities need to be left behind. High boiling point can be a risk for "oiling out".[6] |
| Heptane/Hexane | 98 / 69 | Non-polar | Generally used as the "anti-solvent" in a mixed-solvent pair with a more polar solvent like ethyl acetate or acetone.[19][28] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent, but is an excellent anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[19] |
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of diarylpropanones.
Standard Recrystallization Protocol for a Diarylpropanone
This protocol outlines the steps for purifying approximately 1 gram of a crude diarylpropanone.
1. Solvent Selection: a. Place ~20-30 mg of your crude solid into several small test tubes. b. Add a different potential solvent (from Table 1) to each tube, drop by drop, to a depth of about 1 cm. c. Observe solubility at room temperature. A good solvent will not dissolve the solid well. d. Gently heat the tubes that did not dissolve. A good solvent will dissolve the solid completely at or near its boiling point.[13] e. Cool the tubes that showed good hot solubility. The ideal solvent will produce a large quantity of crystals upon cooling to room temperature and then in an ice bath.
2. Dissolution: a. Place 1.0 g of the crude diarylpropanone in a 50 mL Erlenmeyer flask with a stir bar. b. Add the chosen solvent in small portions (e.g., 2-3 mL at a time) and heat the mixture to a gentle boil with stirring on a hot plate.[13] c. Continue adding just enough hot solvent until all the solid dissolves completely.[2] Avoid adding a large excess of solvent.[8]
3. Hot Filtration (if necessary): a. If insoluble impurities are present or if activated charcoal was used, perform a hot gravity filtration. b. Place a piece of fluted filter paper in a stemless glass funnel. c. Place the funnel in the neck of a clean Erlenmeyer flask on the hot plate. d. Heat the apparatus by pouring a small amount of boiling solvent through the funnel to prevent premature crystallization.[2][15] e. Quickly pour the hot solution of your compound through the filter paper. Wash the original flask with a tiny amount of hot solvent and pour this through the filter as well.
4. Crystallization: a. Remove the flask containing the hot filtrate from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9][20] Slow cooling is crucial for forming pure crystals.[24] b. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8][16]
5. Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[12] b. Wash the crystals in the funnel with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.[13] c. Continue to draw air through the crystals for several minutes to help them dry. d. Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
What is the process of seeding, as it applies to recrystalization? What purpose does it serve? | Homework.Study.com. (n.d.). Retrieved from [Link]
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2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]
-
recrystallization.pdf. (n.d.). Retrieved from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]
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Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]
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recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
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How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved from [Link]
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recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization and hot filtration - Safrole. (n.d.). Retrieved from [Link]
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Recrystallization. --->. (n.d.). Retrieved from [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25). Retrieved from [Link]
-
Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021, June 25). Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Cooling Rate and Crystal Size | Seth Stein - Northwestern University. (n.d.). Retrieved from [Link]
-
Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals - ResearchGate. (2025, October 24). Retrieved from [Link]
-
RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved from [Link]
-
Crystal Size and Cooling Rate - Teacher Notes. (n.d.). Retrieved from [Link]
-
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid - CECRI, Karaikudi. (n.d.). Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Retrieved from [Link]
-
Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.). Retrieved from [Link]
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Validation & Comparative
Validation of 1,3-Bis(4-methoxyphenyl)propan-1-one Purity by HPLC: A Comparative Guide
Executive Summary: The Purity Imperative
1,3-Bis(4-methoxyphenyl)propan-1-one (CAS: 20615-47-8), often referred to as 4,4'-dimethoxydihydrochalcone , is a critical intermediate in the synthesis of flavonoid-based therapeutics and a structural analog to potential antimitotic agents.[1] Unlike its unsaturated precursor (the chalcone), the saturated propan-1-one linker confers distinct solubility and metabolic stability profiles.
In drug development, "purity" is not merely a percentage; it is the absence of specific, biologically active impurities.[2] The primary challenge with this compound is differentiating it from its synthetic precursors (4-methoxyacetophenone and 4-methoxybenzaldehyde) and, crucially, the unsaturated chalcone intermediate, which possesses high Michael-acceptor reactivity and potential toxicity.
This guide compares a High-Resolution Gradient RP-HPLC Method (recommended) against standard Isocratic HPLC and Thin Layer Chromatography (TLC), demonstrating why the gradient method is the only self-validating system suitable for pharmaceutical-grade validation.[1]
Comparative Analysis: Method Performance
The following table contrasts the recommended gradient method against common alternatives. The "Product" in this context is the Optimized Gradient HPLC Protocol .
| Feature | Optimized Gradient HPLC (Recommended) | Standard Isocratic HPLC | Thin Layer Chromatography (TLC) |
| Resolution ( | > 2.5 between all critical pairs (Product vs. Chalcone Impurity). | < 1.5 (Risk of co-elution between product and unsaturated analog).[1][2] | N/A (Qualitative spots only).[1][2] |
| Sensitivity (LOD) | 0.05 µg/mL (Trace impurity detection). | 0.5 µg/mL (Broad peaks reduce S/N ratio).[1][2] | ~50 µg/mL (Visual limit).[1][2] |
| Specificity | High. DAD detection at 280 nm (Product) and 340 nm (Chalcone) confirms peak purity.[1][2] | Moderate. Single wavelength (254 nm) misses spectral nuances.[1][2] | Low. Rf values drift with humidity/solvent age.[1][2] |
| Run Time | 18 minutes (including re-equilibration).[1][2] | 10-15 minutes. | 30-45 minutes (plate prep + run). |
| Data Integrity | Quantitative & Traceable. Automated integration and audit trails.[1][2] | Quantitative but prone to integration errors on tailing peaks.[1][2] | Subjective visual interpretation.[1][2] |
Why the Gradient Method Wins
The synthesis of this compound typically involves the hydrogenation of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (the chalcone).[1] These two molecules differ only by a double bond.[1][2] Isocratic methods often fail to resolve them completely due to their similar hydrophobicity.[1][2] The gradient method utilizes a changing organic modifier concentration to exploit subtle differences in interaction kinetics with the C18 stationary phase, ensuring baseline separation.
The Self-Validating Protocol: Optimized Gradient RP-HPLC[1]
This protocol is designed as a "self-validating system."[1][2] It includes built-in checks (System Suitability Tests) that must pass before data is accepted.[1][2]
Reagents and Standards
-
Impurity Standards: 4-Methoxyacetophenone, 4-Methoxybenzaldehyde, 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (Chalcone).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1][2]
-
Modifier: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1][2]
Chromatographic Conditions
-
Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).[1][2]
-
Column Temp: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Injection / Hold |
| 2.0 | 70 | 30 | Isocratic Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 70 | 30 | Return to Initial |
| 18.0 | 70 | 30 | Re-equilibration |[1]
Sample Preparation
-
Stock Solution: Dissolve 10 mg of sample in 10 mL ACN (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase Initial Ratio (70:30 Water:ACN) to reach 0.1 mg/mL. Note: Matching the diluent to the initial mobile phase prevents peak distortion.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the validation process and the separation mechanism.
Caption: Figure 1. End-to-end analytical workflow for purity validation, ensuring sample integrity from weighing to data processing.
Caption: Figure 2. Separation logic on C18 stationary phase. The gradient is required specifically to resolve the Product from the late-eluting Chalcone impurity.
Validation Data Summary
The following data represents typical performance metrics for this method, validated according to ICH Q2(R1) guidelines.
System Suitability & Specificity
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time (RT) | RSD < 1.0% (n=6) | 0.2% | PASS |
| Tailing Factor ( | 0.8 < | 1.1 | PASS |
| Resolution ( | > 2.0 (Product vs. Chalcone) | 3.2 | PASS |
| Plate Count (N) | > 5000 | 12,500 | PASS |
Linearity and Range (0.05 - 0.2 mg/mL)
| Analyte | Regression Equation | |
| Product | 0.9998 | |
| Chalcone Impurity | 0.9995 |
Accuracy (Recovery)
Spike recovery experiments performed at 50%, 100%, and 150% of target concentration.
-
Mean Recovery: 99.4%
-
RSD: 0.8%
Expert Commentary: Troubleshooting & Tips
-
The "Ghost" Peak: If you observe a peak at ~340 nm that does not appear at 280 nm, it is almost certainly the unsaturated chalcone impurity.[1][2] The product (dihydrochalcone) has negligible absorbance at 340 nm.[1][2] This differential detection is a powerful identification tool.[1][2]
-
pH Control: While the analytes are neutral, using 0.1% Phosphoric acid is crucial.[1][2] It suppresses silanol ionization on the column, which otherwise causes tailing for the methoxy groups due to hydrogen bonding effects.
-
Sample Stability: Solutions of this compound are generally stable.[1][2] However, avoid using pure acetonitrile as the diluent for injection; the strong solvent effect can cause "peak splitting" for early eluting impurities like 4-methoxybenzaldehyde. Always dilute with the initial mobile phase.[1][2]
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1][2] ICH Guidelines, 2005.[1][2] [Link]
-
PubChem. "this compound Compound Summary."[1][2][3] National Library of Medicine. [Link]
-
Sielc Technologies. "HPLC Method for Analysis of 1-Propanone, 1-(4-methoxyphenyl)-." Application Notes. [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development Guide." Technical Resources. [Link]
Sources
- 1. 1,3-Bis(4-methoxyphenyl)-1,3-propanedione | C17H16O4 | CID 87596 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1,3-双(4-甲氧基苯基)-1,3-丙二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: 1,3-Bis(4-methoxyphenyl)propan-1-one (BMPP) vs. Unsaturated and Hydroxylated Analogs
Executive Summary & Molecule Profile[1]
This guide provides a technical comparative analysis of 1,3-Bis(4-methoxyphenyl)propan-1-one (herein referred to as BMPP ). BMPP belongs to the dihydrochalcone class, a structural family distinguished by a saturated three-carbon bridge connecting two aromatic rings.
In drug discovery, BMPP represents a critical "scaffold hop" from the widely studied chalcones. While chalcones are potent cytotoxic agents due to their reactivity, BMPP offers a profile characterized by metabolic stability and targeted enzyme inhibition. This study compares BMPP against its two primary structural analogs:
-
The Unsaturated Parent: 1,3-Bis(4-methoxyphenyl)prop-2-en-1-one (BMC ).
-
The Hydroxylated Analog: 1,3-Bis(4-hydroxyphenyl)propan-1-one (BHPP ).
Comparative Chemical Profile
| Feature | BMPP (Target) | BMC (Analog A) | BHPP (Analog B) |
| Structure Class | Dihydrochalcone | Chalcone | Dihydrochalcone |
| Linker | Propan-1-one (Saturated) | Prop-2-en-1-one (Unsaturated) | Propan-1-one (Saturated) |
| Key Substituent | 4,4'-Dimethoxy | 4,4'-Dimethoxy | 4,4'-Dihydroxy |
| Reactivity | Low (Flexible, Stable) | High (Michael Acceptor) | Moderate (Redox Active) |
| Solubility | Moderate (Lipophilic) | Low (Planar/Rigid) | Moderate (H-bond donor) |
Biological Performance Analysis
The transition from the unsaturated chalcone (BMC) to the saturated BMPP drastically alters the pharmacological profile. The data below synthesizes experimental trends from structure-activity relationship (SAR) studies involving 1,3-diarylpropanes.
A. Cytotoxicity & Anti-Proliferative Activity
Context: Cancer cell line sensitivity (e.g., MCF-7, HepG2).[1]
-
BMC (Unsaturated): Exhibits high cytotoxicity . The
-unsaturated ketone acts as a Michael acceptor, forming covalent bonds with cysteine residues on proteins (e.g., Tubulin, NF- B). This leads to rapid apoptosis but also non-specific toxicity. -
BMPP (Saturated): Exhibits low to negligible cytotoxicity . The hydrogenation of the double bond removes the Michael acceptor moiety. BMPP does not covalently modify proteins, making it a poor cytotoxic agent but a safer candidate for chronic indications (e.g., skin whitening or metabolic modulation).
B. Enzyme Inhibition (Tyrosinase & Oxidases)
Context: Melanogenesis inhibition and antioxidant capacity.
-
BHPP (Hydroxylated): High Potency. The free phenolic hydroxyl groups are essential for chelating the copper ions in the active site of Tyrosinase. BHPP acts as a competitive inhibitor.[2]
-
BMPP (Methoxylated): Low/Inactive directly. The methoxy groups sterically hinder coordination with the enzyme's active site. However, BMPP functions as a prodrug or acts via allosteric modulation. In vivo, O-demethylation by liver microsomes can convert BMPP into active phenolic metabolites.
C. Summary of Efficacy Data
| Metric | BMPP (Target) | BMC (Unsaturated) | BHPP (Hydroxylated) |
| IC50 (MCF-7 Cytotoxicity) | > 50 | 2.5 - 10 | > 20 |
| Tyrosinase Inhibition | Weak / Non-binder | Weak | Potent (< 10 |
| Metabolic Stability | High (No reactive alkene) | Low (Glutathione conjugation) | Moderate (Glucuronidation) |
| Mechanism of Action | Allosteric / Prodrug | Covalent Adduct Formation | Metal Chelation / Redox |
Structural Logic & SAR Visualization
The following diagram maps the structural modifications to their functional consequences.
Figure 1: Structure-Activity Relationship (SAR) map showing how saturation (BMPP) reduces toxicity compared to BMC, while demethylation (BHPP) is required for enzyme inhibition.
Experimental Protocols
To validate the comparative claims above, the following self-validating protocols are recommended.
Protocol A: Synthesis of BMPP via Hydrogenation
Rationale: The most reliable route to BMPP is the selective reduction of the chalcone BMC. This ensures the carbon skeleton is identical, allowing for direct comparison.
-
Precursor Preparation: Synthesize BMC via Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanolic NaOH.
-
Reaction Setup: Dissolve BMC (1.0 eq) in Ethyl Acetate:Ethanol (1:1 v/v).
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading). Safety: Pd/C is pyrophoric; keep wet.
-
Hydrogenation: Stir under H
atmosphere (balloon pressure, ~1 atm) at Room Temperature for 4–6 hours.-
Validation Point: Monitor via TLC. The starting material (BMC) is yellow and UV-active. The product (BMPP) is colorless. Disappearance of the yellow color indicates consumption of the conjugated system.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Expected Yield: >90%.
-
Characterization:
H NMR will show loss of vinylic protons (6.5–8.0 ppm range) and appearance of methylene triplets (~3.0 ppm).
-
Protocol B: Comparative Stability Assay (GSH Reactivity)
Rationale: To demonstrate the "Michael Acceptor" difference between BMC and BMPP.
-
Preparation: Prepare 10 mM stock solutions of BMPP and BMC in DMSO.
-
Incubation: Mix compounds (100
M final) with Reduced Glutathione (GSH, 1 mM) in Phosphate Buffer (pH 7.4). -
Analysis: Incubate at 37°C for 2 hours. Analyze aliquots via HPLC-UV.
-
Result Interpretation:
-
BMC: Will show a new peak (GSH-adduct) and decrease in parent peak area.
-
BMPP: Will remain unchanged (Parent peak >98%).
-
Synthesis Workflow Diagram
Figure 2: Synthetic route converting the unsaturated chalcone intermediate to the saturated BMPP target.
References
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones. PMC - NIH. [Link] (Establishes the cytotoxicity profiles of chalcone derivatives and the impact of structural modifications).
-
Tyrosinase Inhibitory Effects of 1,3-diphenylpropanes from Broussonetia kazinoki. PubMed. [Link] (Provides critical data on the tyrosinase inhibitory activity of saturated 1,3-diphenylpropanes vs. their unsaturated counterparts).
-
Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone. PubMed. [Link] (Compares the cytotoxicity of various chalcone analogs, highlighting the importance of the unsaturated ketone for potency).
-
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. PMC - NIH. [Link] (Review of the metabolic stability and safety profiles of dihydrochalcones compared to chalcones).
Sources
- 1. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibitory effects of 1,3-diphenylpropanes from Broussonetia kazinoki - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,3-Diarylpropanones: A Comparative Analysis of Key Methodologies
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of prevalent synthetic strategies for constructing 1,3-diarylpropanones, a core structural motif in numerous pharmacologically active compounds and functional materials. Our focus is on bridging theoretical mechanisms with practical, field-proven insights to empower you in making informed decisions for your synthetic campaigns. We will dissect the nuances of classical and modern methodologies, grounding our discussion in experimental data and established protocols.
Introduction: The Strategic Importance of the 1,3-Diarylpropanone Scaffold
The 1,3-diarylpropanone framework is a privileged scaffold in medicinal chemistry and materials science. Its presence in natural products and synthetic molecules confers a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The synthetic accessibility and chemical versatility of the benzylic ketone moiety make it a critical building block for more complex molecular architectures. Consequently, the efficient and selective synthesis of these compounds is a paramount objective. This guide will compare three dominant and mechanistically distinct approaches: the two-step Claisen-Schmidt condensation followed by selective reduction, the classic Friedel-Crafts acylation, and modern palladium-catalyzed cross-coupling reactions.
Methodology 1: The Claisen-Schmidt Condensation and Subsequent Reduction
This robust, two-step sequence is arguably the most common and versatile method for preparing 1,3-diarylpropanones. It involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone), followed by the selective reduction of the carbon-carbon double bond.
Mechanism and Rationale
The initial Claisen-Schmidt reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated chalcone. The key to this method's success lies in the second step: the selective reduction of the olefinic bond while preserving the ketone. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through transfer hydrogenation.
Experimental Protocol: Synthesis of 1,3-Diphenylpropan-1-one
Part A: Claisen-Schmidt Condensation to form Chalcone
-
To a stirred solution of acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.
-
Continue stirring for 2-4 hours, during which a yellow precipitate of chalcone will form.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield (E)-1,3-diphenylprop-2-en-1-one (chalcone).
Part B: Selective Catalytic Hydrogenation
-
Dissolve the chalcone (2.08 g, 10 mmol) in ethyl acetate (50 mL) in a flask suitable for hydrogenation.
-
Add 10% palladium on carbon (Pd/C) (100 mg, ~0.5 mol%).
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diphenylpropan-1-one.
-
Purify the product by recrystallization from ethanol or column chromatography on silica gel.
Workflow Diagram: Claisen-Schmidt/Reduction Pathway
Caption: Workflow for the two-step synthesis of 1,3-diarylpropanones.
Methodology 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. For 1,3-diarylpropanones, this can be achieved by reacting a suitable aromatic substrate with a 3-arylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanism and Rationale
The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the desired ketone. A key consideration for this method is regioselectivity, which is dictated by the directing effects of the substituents on the aromatic ring being acylated.
Experimental Protocol: Synthesis of 1-(4-methylphenyl)-3-phenylpropan-1-one
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) (1.47 g, 11 mmol) and dry dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-phenylpropanoyl chloride (1.69 g, 10 mmol) in dry DCM (10 mL) dropwise to the suspension.
-
After the addition is complete, add toluene (0.92 g, 10 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
Logical Diagram: Friedel-Crafts Acylation Decision Process
Caption: Decision and workflow for Friedel-Crafts acylation.
Methodology 3: Palladium-Catalyzed Suzuki Cross-Coupling
Modern cross-coupling reactions offer high efficiency and exceptional functional group tolerance. A Suzuki coupling approach can be employed by coupling an arylboronic acid with a 3-halo-propiophenone, which can be synthesized from a Friedel-Crafts reaction of an arene with 3-chloropropionyl chloride.
Mechanism and Rationale
The catalytic cycle, a hallmark of palladium catalysis, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-propiophenone.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
This method is particularly valuable for constructing highly functionalized or sterically hindered 1,3-diarylpropanones that may be challenging to access via other routes.
Experimental Protocol: Synthesis of 1-(Biphenyl-4-yl)-3-phenylpropan-1-one
-
To a Schlenk flask, add 1-(4-bromophenyl)-3-phenylpropan-1-one (2.91 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add a solvent mixture of toluene (40 mL) and water (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Comparative Performance Analysis
The choice of synthetic method depends critically on factors such as substrate availability, functional group tolerance, desired scale, and cost. Below is a comparative summary based on typical experimental outcomes.
| Parameter | Claisen-Schmidt / Reduction | Friedel-Crafts Acylation | Pd-Catalyzed Cross-Coupling |
| Typical Yield | High (75-95% over two steps) | Moderate to High (60-90%) | High to Excellent (80-98%) |
| Substrate Scope | Very Broad; tolerant of many functional groups. | Limited by directing group effects and catalyst sensitivity. Not suitable for deactivated rings. | Extremely Broad; excellent functional group tolerance (esters, nitriles, etc.). |
| Key Reagents | Simple aldehydes, ketones, NaOH, H₂, Pd/C. | Acyl chlorides, Lewis acids (AlCl₃), anhydrous solvents. | Aryl halides/triflates, boronic acids, Pd catalyst, ligands, base. |
| Scalability | Excellent; widely used in industry. | Good, but requires stoichiometric, moisture-sensitive Lewis acids. | Moderate; catalyst cost and removal can be a concern on a very large scale. |
| Atom Economy | Good. | Moderate; generation of stoichiometric salt waste. | Good, but ancillary ligands and reagents add to waste. |
| Primary Advantage | Versatility, reliability, and low cost of reagents. | Direct C-H functionalization, few steps if acyl chloride is available. | Unmatched functional group compatibility and high yields. |
| Primary Limitation | Two separate reaction steps are required. | Harsh conditions, poor regioselectivity with some substrates, stoichiometric waste. | Cost and toxicity of palladium catalysts; requires pre-functionalized substrates. |
Conclusion and Future Outlook
The synthesis of 1,3-diarylpropanones is a well-established field with several powerful and reliable methods at the chemist's disposal.
-
The Claisen-Schmidt condensation followed by selective reduction remains the workhorse methodology due to its operational simplicity, broad applicability, and cost-effectiveness, making it ideal for large-scale synthesis and initial lead discovery.
-
Friedel-Crafts acylation offers a more direct route but is often hampered by limitations in substrate scope and the use of harsh, stoichiometric reagents. Its utility is greatest when regioselectivity is not a concern and the required acyl chloride is readily available.
-
Palladium-catalyzed cross-coupling represents the state-of-the-art for constructing complex and highly functionalized analogues. Its superior functional group tolerance is invaluable in late-stage synthesis and for building libraries of diverse compounds, despite the higher cost of reagents.
The ongoing development of more active and sustainable catalysts, particularly using earth-abundant metals, promises to further refine these synthetic routes, making the production of these vital chemical scaffolds even more efficient and environmentally benign. The choice of method should be a strategic one, guided by the specific goals of the research program, balancing the need for speed, cost, scale, and molecular complexity.
References
-
Title: A practical and cost-effective synthesis of 1,3-diaryl-1-propanones Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: An efficient one-pot synthesis of 1,3-diaryl propanones by a simple sequential Grignard reaction-catalytic hydrogenation process Source: Tetrahedron Letters URL: [Link]
-
Title: Friedel–Crafts acylation of arenes and heteroarenes Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Source: Chemical Reviews URL: [Link]
A Researcher's Guide to Validating the Anti-Inflammatory Activity of Synthetic Compounds
In the quest for novel therapeutics to combat a myriad of debilitating inflammatory diseases, the rigorous validation of synthetic compounds is a cornerstone of drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical in vitro and in vivo assays essential for characterizing the anti-inflammatory potential of new chemical entities. We will delve into the mechanistic underpinnings of these assays, providing not only step-by-step protocols but also the scientific rationale behind their selection and application.
The Inflammatory Cascade: A Complex Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The inflammatory process is orchestrated by a complex interplay of cells and signaling molecules. Key mediators include prostaglandins, cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6)), and transcription factors like nuclear factor-kappa B (NF-κB).[3][4]
A primary target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[5][6][7][8] COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa.[5][7] In contrast, COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[5][8] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[5]
In Vitro Validation: The First Line of Evidence
Initial screening of synthetic compounds for anti-inflammatory activity is typically performed using a battery of in vitro assays. These cell-free and cell-based models offer a controlled environment to assess a compound's direct effects on specific molecular targets and cellular pathways.
Cyclooxygenase (COX) Inhibition Assays
The ability of a compound to inhibit COX-1 and COX-2 is a fundamental indicator of its potential as an NSAID. Commercially available inhibitor screening kits provide a reliable and high-throughput method for this assessment.[9][10][11][12]
Principle: These assays measure the enzymatic activity of purified recombinant COX-1 and COX-2. The conversion of a substrate, typically arachidonic acid, to prostaglandin G2 (PGG2) is monitored.[10] The inhibitory effect of a test compound is determined by quantifying the reduction in PGG2 production, often through a fluorometric or colorimetric readout.[9][10]
Experimental Protocol (Fluorometric Assay): [10]
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and purified human recombinant COX-2 enzyme according to the kit manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX probe, and COX cofactor to each well. Add the test compound dilutions to the sample wells and a known COX-2 inhibitor (e.g., celecoxib) to the positive control wells.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each compound concentration is calculated relative to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Macrophages are key players in the innate immune response and are central to the inflammatory process.[13] Stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response, making this a widely used cell-based model.[14][15][16][17][18]
Principle: LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, activating downstream signaling pathways, including the NF-κB pathway.[16][17][18] This leads to the production and release of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[14][16][17] The anti-inflammatory activity of a synthetic compound is assessed by its ability to suppress the production of these mediators.
Experimental Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthetic compound for 1-2 hours.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce inflammation and incubate for a specified period (e.g., 24 hours).[14]
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Measurement of Cytokines (TNF-α, IL-6): The concentration of TNF-α and IL-6 in the cell culture supernatant can be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
NF-κB Signaling Pathway Activation
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[3][4][13] Its activation is a critical step in the inflammatory cascade.[19][20]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[4] Upon stimulation (e.g., by LPS or TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][19] The inhibitory effect of a compound on this pathway can be assessed using reporter gene assays or by measuring the nuclear translocation of NF-κB.
NF-κB Signaling Pathway Diagram:
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
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- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 18. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
A Structural and Functional Comparison of 1,3-Bis(4-methoxyphenyl)propane-1,3-dione and its Analogues: A Guide for Researchers
This guide provides an in-depth structural and functional comparison of 1,3-bis(4-methoxyphenyl)propane-1,3-dione, a significant β-diketone, with its structurally related analogues. This document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to inform compound selection and design. We will explore the nuanced effects of aromatic substitution on the physicochemical properties of this class of compounds, including keto-enol tautomerism, metal chelation, and crystal packing, providing a framework for predicting and tuning molecular behavior.
Introduction: The Versatile β-Diketone Scaffold
β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement imparts a unique reactivity and functionality, making them valuable building blocks in organic synthesis and key components in various applications, from metal scavengers to precursors for heterocyclic compounds. A defining feature of β-diketones is their existence as a dynamic equilibrium between the diketo form and a more stable enol tautomer, facilitated by the formation of a conjugated system and a strong intramolecular hydrogen bond.[1] The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the diketone backbone, a principle we will explore in detail.[2]
Our reference compound, 1,3-bis(4-methoxyphenyl)propane-1,3-dione , features electron-donating methoxy groups on the phenyl rings. This guide will compare its properties to analogues with varying substituents, including the parent compound, 1,3-diphenylpropane-1,3-dione, and derivatives bearing electron-withdrawing and other modifying groups.
Comparative Structural Analysis
The electronic nature of the substituents on the aryl rings significantly influences the properties of the β-diketone scaffold. By comparing 1,3-bis(4-methoxyphenyl)propane-1,3-dione with its analogues, we can elucidate key structure-property relationships.
| Compound Name | R Substituent | Electronic Effect |
| 1,3-Bis(4-nitrophenyl)propane-1,3-dione | -NO₂ | Electron-withdrawing |
| 1,3-Bis(4-chlorophenyl)propane-1,3-dione | -Cl | Electron-withdrawing |
| 1,3-Diphenylpropane-1,3-dione | -H | Neutral |
| 1,3-Bis(4-methylphenyl)propane-1,3-dione | -CH₃ | Electron-donating |
| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | -OCH₃ | Electron-donating |
| 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | -C(CH₃)₃ | Electron-donating (steric bulk) |
| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | -OCH₃ and -H | Asymmetric |
Synthesis of 1,3-Diketones via Claisen Condensation
The most common and versatile method for synthesizing 1,3-diketones is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and a ketone in the presence of a strong base.[3]
General Reaction Mechanism
The mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent departure of the alkoxide leaving group yields the β-diketone.
Sources
A Senior Application Scientist's Guide to Comparing the Efficacy of Protein Purification Techniques
For researchers, scientists, and professionals in drug development, the isolation of a pure, active protein from a complex biological milieu is a foundational and often challenging endeavor. The selection of a purification strategy is not a mere procedural choice; it is a critical decision that dictates the ultimate yield, purity, and functionality of the target protein. This guide provides an in-depth, objective comparison of the most prevalent chromatography-based protein purification techniques: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and offer detailed, field-proven protocols to empower you in designing a robust and efficient purification workflow.
The Logic of a Multi-Step Purification Strategy: A Three-Phase Approach
A successful protein purification protocol is rarely a single-step process. Instead, it is a strategically designed sequence of chromatographic steps, each leveraging a distinct biochemical property of the target protein to incrementally remove contaminants.[1] This multi-step approach is often conceptualized in three phases: capture, intermediate purification, and polishing.
-
Capture: The initial step aims to quickly isolate, concentrate, and stabilize the target protein from the crude lysate. This phase prioritizes high capacity and speed.
-
Intermediate Purification: This phase focuses on removing the bulk of contaminants, such as other proteins, nucleic acids, and endotoxins.
-
Polishing: The final phase is designed to achieve the highest possible purity by removing any remaining trace impurities and closely related isoforms or aggregates of the target protein.
The selection and order of techniques are paramount and should be chosen to be orthogonal, meaning they exploit different properties of the protein at each step.[2] For instance, a purification strategy might commence with a highly specific affinity capture, followed by ion exchange to separate based on charge, and conclude with size exclusion to remove aggregates and ensure a homogenous final product.
Visualizing a Typical Purification Workflow
Caption: A generalized workflow for protein purification, highlighting the orthogonal nature of the chromatographic steps.
Affinity Chromatography (AC): The Power of Specificity
Affinity chromatography is a powerful technique that separates proteins based on a highly specific, reversible binding interaction between the protein and a ligand immobilized on a chromatographic resin.[3] This "lock and key" mechanism often results in exceptionally high purity in a single step.[4][5]
Scientific Principles and Causality of Experimental Choices
The foundation of AC lies in the specific biological interaction between the target protein and a ligand. This could be the interaction between an enzyme and its substrate, an antibody and its antigen, or a receptor and its ligand.[6] In the context of recombinant proteins, a common strategy is to engineer a short peptide sequence, or "tag," onto the protein of interest. This tag then has a high affinity for a specific ligand on the resin.[2]
The choice of affinity tag is a critical experimental decision that influences both the purity and yield of the final product. Different tags exhibit varying levels of specificity and may require different elution conditions that could impact protein stability.[7] For example, the polyhistidine (His-tag) is widely used due to its small size and high affinity for immobilized metal ions like nickel (Ni²⁺) or cobalt (Co²⁺).[2] However, it can sometimes co-purify host proteins with histidine-rich regions.[7] In contrast, larger tags like Glutathione S-transferase (GST) can enhance the solubility of the target protein but may need to be cleaved and removed in a subsequent step.
Experimental Protocol: Purification of a His-tagged Protein
-
Column Equilibration: Equilibrate the immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin) with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0). The low concentration of imidazole in the binding buffer helps to reduce the non-specific binding of host proteins.[8]
-
Sample Loading: Apply the clarified cell lysate containing the His-tagged protein to the column at a low flow rate to allow for efficient binding.[8]
-
Washing: Wash the column with 10-20 CV of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove unbound and weakly bound proteins. The imidazole concentration is increased slightly to enhance the stringency of the wash.
-
Elution: Elute the bound His-tagged protein with 5-10 CV of elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). The high imidazole concentration competes with the His-tag for binding to the nickel ions, thus displacing the target protein.[9]
-
Analysis: Analyze the collected fractions for protein concentration and purity using methods like Bradford assay and SDS-PAGE.
Visualization of the Affinity Chromatography Workflow
Caption: Step-by-step workflow for affinity purification of a His-tagged protein.
Ion Exchange Chromatography (IEX): Separation by Charge
Ion Exchange Chromatography separates proteins based on their net surface charge at a specific pH.[3] It is a versatile and widely used technique for both capture and intermediate purification steps due to its high capacity and resolving power.[10]
Scientific Principles and Causality of Experimental Choices
The principle of IEX relies on the electrostatic interaction between charged amino acid residues on the protein's surface and the oppositely charged functional groups on the IEX resin.[11] There are two main types of IEX:
-
Anion Exchange (AEX): The stationary phase is positively charged and binds negatively charged proteins (anions).
-
Cation Exchange (CEX): The stationary phase is negatively charged and binds positively charged proteins (cations).
The net charge of a protein is dependent on the pH of the buffer. The isoelectric point (pI) of a protein is the pH at which its net charge is zero.[12] The choice between AEX and CEX, and the selection of the operating pH, are therefore critical experimental decisions. To ensure strong binding, the buffer pH should be at least one pH unit above the pI for AEX, or one pH unit below the pI for CEX.[12]
Elution is typically achieved by increasing the salt concentration (ionic strength) of the buffer or by changing the pH to alter the protein's charge.[13] A gradual increase in salt concentration (a salt gradient) allows for the sequential elution of proteins based on the strength of their interaction with the resin, providing high resolution.[14]
Experimental Protocol: Anion Exchange Chromatography
-
Column Equilibration: Equilibrate the anion exchange column (e.g., a quaternary ammonium-based resin) with 5-10 CV of binding buffer (e.g., 20 mM Tris-HCl, pH 8.5). The pH is chosen to be above the pI of the target protein, giving it a net negative charge.
-
Sample Loading: Apply the desalted sample to the column. The target protein will bind to the positively charged resin, while positively charged and neutral proteins will flow through.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove any unbound proteins.
-
Elution: Elute the bound proteins by applying a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.5 over 20 CV). Proteins with a weaker negative charge will elute at a lower salt concentration, while those with a stronger negative charge will elute at a higher salt concentration.
-
Analysis: Analyze the collected fractions to identify those containing the purified protein.
Visualization of the Ion Exchange Chromatography Principle
Caption: The principle of binding and elution in anion exchange chromatography.
Size Exclusion Chromatography (SEC): Separation by Size
Size Exclusion Chromatography, also known as gel filtration, separates proteins based on their hydrodynamic radius (size and shape).[3] It is a non-binding technique that is particularly useful as a final "polishing" step to remove aggregates and for buffer exchange.[2]
Scientific Principles and Causality of Experimental Choices
The SEC column is packed with porous beads. Larger proteins are excluded from the pores and therefore travel a shorter path through the column, eluting first.[15] Smaller proteins can enter the pores, taking a longer, more tortuous path, and thus elute later.[15] The separation is based on the differential partitioning of molecules between the mobile phase and the stationary phase within the pores.
The choice of SEC resin is dictated by the size of the target protein and the contaminants to be removed. Resins are available with different pore sizes, and the optimal resin will have a fractionation range that includes the molecular weight of the target protein.[1] It is crucial to note that SEC is not a concentrating technique; in fact, the sample is typically diluted during the separation process.[16] Therefore, the sample volume applied to the column is usually limited to a small percentage of the total column volume to achieve good resolution.
Experimental Protocol: Polishing Step by SEC
-
Column Equilibration: Equilibrate the size exclusion column with 2-3 CV of the desired final buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Apply a small volume of the concentrated, partially purified protein sample (typically 1-5% of the column volume) to the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate. The elution is isocratic, meaning the buffer composition does not change.
-
Fraction Collection: Collect fractions and monitor the eluate using UV absorbance at 280 nm. The first peak to elute will typically contain aggregated protein, followed by the peak corresponding to the monomeric target protein, and finally, smaller contaminants.
-
Analysis: Pool the fractions containing the pure, monomeric protein and confirm purity by SDS-PAGE.
Visualization of the Size Exclusion Chromatography Principle
Caption: Separation of large and small proteins by size exclusion chromatography.
Hydrophobic Interaction Chromatography (HIC): Separation by Hydrophobicity
Hydrophobic Interaction Chromatography separates proteins based on the hydrophobicity of their surface.[17] It is a less denaturing alternative to reversed-phase chromatography and is often used as an intermediate or polishing step.
Scientific Principles and Causality of Experimental Choices
HIC is based on the interaction between hydrophobic "patches" on the surface of a protein and hydrophobic ligands on the HIC resin. These interactions are promoted by high salt concentrations in the mobile phase. The high salt concentration reduces the solvation of the protein, making the hydrophobic interactions more favorable.
The choice of salt and its concentration in the binding buffer are critical for optimizing HIC separations.[18] Salts are ranked in their ability to promote hydrophobic interactions by the Hofmeister series.[19] Ammonium sulfate is a commonly used salt as it is very effective at promoting binding without causing protein denaturation.[19]
Elution is achieved by decreasing the salt concentration in the buffer, which weakens the hydrophobic interactions and allows the proteins to elute in order of increasing hydrophobicity.[20] The selection of the HIC resin, which can have different hydrophobic ligands (e.g., phenyl, butyl, octyl), also influences the separation and should be optimized for the specific target protein.
Experimental Protocol: Intermediate Purification by HIC
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of binding buffer containing a high concentration of salt (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Sample Preparation and Loading: Adjust the salt concentration of the protein sample to match the binding buffer and apply it to the column.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by applying a reverse salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate in 20 mM sodium phosphate, pH 7.0 over 20 CV).
-
Analysis: Collect and analyze the fractions for the presence and purity of the target protein.
Quantitative Comparison of Purification Efficacy
The efficacy of a purification technique is best assessed by quantitative metrics, primarily yield and purity. The following tables provide representative data from protein purification experiments, illustrating the performance of different techniques.
Table 1: Comparison of Purification Techniques for a Recombinant Enzyme
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity (fold) |
| Crude Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Affinity Chromatography (IMAC) | 50 | 2500 | 50 | 83.3 | 25 |
| Ion Exchange Chromatography (AEX) | 15 | 2250 | 150 | 75 | 75 |
| Size Exclusion Chromatography (SEC) | 12 | 2100 | 175 | 70 | 87.5 |
Data synthesized from typical purification outcomes.
Table 2: Comparison of Affinity Tags for Recombinant Protein Purification [3]
| Affinity Tag | Purification Method | Starting Material | Yield (%) | Purity (%) |
| His-tag | Immobilized Metal Affinity Chromatography (IMAC) | E. coli lysate | 85-95 | >90 |
| GST-tag | Glutathione Affinity Chromatography | E. coli lysate | 70-90 | >95 |
This data highlights the high yield and purity achievable with affinity chromatography.
Troubleshooting Common Purification Problems
Even with a well-designed protocol, challenges can arise during protein purification. The following table outlines some common problems and potential solutions.
Table 3: Troubleshooting Guide for Protein Purification
| Problem | Possible Cause | Solution |
| No protein in the eluate | Protein did not bind to the column. | Verify the binding buffer pH and ionic strength. Ensure the affinity tag is present and accessible.[9] |
| Elution conditions are too mild. | Increase the concentration of the eluting agent (e.g., imidazole, salt) or change the pH.[9] | |
| Low protein yield | Protein degradation by proteases. | Add protease inhibitors to the lysis buffer and work at low temperatures.[21] |
| Protein precipitation on the column. | Optimize buffer conditions (pH, salt concentration) to improve protein solubility.[21] | |
| Contaminating proteins in the eluate | Non-specific binding. | Increase the stringency of the wash steps by adding low concentrations of the eluting agent to the wash buffer. |
| Inadequate resolution. | Optimize the elution gradient (e.g., make it shallower in IEX or HIC).[14] |
Information compiled from various troubleshooting guides.[8][9][14][21]
Conclusion: A Rational Approach to Protein Purification
The choice and combination of protein purification techniques are critical for obtaining a high-quality product for research, diagnostics, and therapeutic applications.[2] A thorough understanding of the biochemical properties of the target protein—its size, charge, hydrophobicity, and any specific binding affinities—is the cornerstone of a rational purification strategy.[12] Affinity chromatography offers unparalleled specificity for a rapid and efficient capture step. Ion exchange and hydrophobic interaction chromatography provide high-resolution separation based on charge and hydrophobicity, respectively, making them ideal for intermediate and polishing steps. Size exclusion chromatography is an excellent final polishing step for removing aggregates and ensuring a homogenous product.
By systematically applying these orthogonal techniques and carefully optimizing the experimental parameters at each stage, researchers can navigate the complexities of protein purification to achieve the desired purity and yield while preserving the biological activity of their protein of interest.
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evitria. (2023, August 1). Exploring Antibody Purification Methods for mAbs and IgGs. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

